molecular formula C15H12O4 B1298487 3-Formylphenyl 4-methoxybenzoate CAS No. 146952-27-4

3-Formylphenyl 4-methoxybenzoate

Cat. No.: B1298487
CAS No.: 146952-27-4
M. Wt: 256.25 g/mol
InChI Key: AZDDZTAYYQDDSA-UHFFFAOYSA-N
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Description

3-Formylphenyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Formylphenyl 4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylphenyl 4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-formylphenyl) 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-13-7-5-12(6-8-13)15(17)19-14-4-2-3-11(9-14)10-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDDZTAYYQDDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Formylphenyl 4-methoxybenzoate, a specialized organic compound with potential applications in materials science and as a key intermediate in fine chemical synthesis. While this molecule is not extensively documented in mainstream literature, this paper, drawing upon established principles of organic chemistry and data from structurally analogous compounds, aims to equip researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characterization, and prospective utility.

Core Molecular Identity and Physicochemical Properties

3-Formylphenyl 4-methoxybenzoate is an aromatic ester characterized by the presence of both an aldehyde (formyl) and a methoxy-substituted benzoate group. This unique combination of functional groups bestows upon it a specific reactivity profile, making it a valuable building block in multi-step organic syntheses.

PropertyValueSource
CAS Number 146952-27-4BLD Pharm[1]
Molecular Formula C₁₅H₁₂O₄BLD Pharm[1]
Molecular Weight 256.25 g/mol BLD Pharm[1]
SMILES Code O=C(OC1=CC=CC(C=O)=C1)C2=CC=C(OC)C=C2BLD Pharm[1]
Appearance Likely a colorless to tan solidInferred from related compounds[2]

Strategic Synthesis: An Esterification Approach

The most logical and industrially scalable synthesis of 3-Formylphenyl 4-methoxybenzoate involves the esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoyl chloride. This is a classic Schotten-Baumann type reaction, where the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The causality behind this choice of reactants is rooted in their commercial availability and the high efficiency of this type of reaction. 3-hydroxybenzaldehyde is a common starting material in various syntheses[2][3], and 4-methoxybenzoyl chloride can be readily prepared from the inexpensive 4-methoxybenzoic acid (p-anisic acid)[4].

Proposed Synthetic Workflow

cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde Reaction_Vessel Reaction Vessel (Anhydrous Solvent, e.g., Dichloromethane) 3-hydroxybenzaldehyde->Reaction_Vessel 4-methoxybenzoyl_chloride 4-methoxybenzoyl_chloride 4-methoxybenzoyl_chloride->Reaction_Vessel Stirring Stirring at 0°C to Room Temperature Reaction_Vessel->Stirring Base Base (e.g., Pyridine or Triethylamine) Base->Reaction_Vessel Neutralizes HCl byproduct Aqueous_Wash Aqueous Wash (e.g., dilute HCl, NaHCO₃, brine) Stirring->Aqueous_Wash Drying Drying over Na₂SO₄ or MgSO₄ Aqueous_Wash->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization or Column Chromatography) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product 3-Formylphenyl 4-methoxybenzoate

Caption: Proposed synthesis workflow for 3-Formylphenyl 4-methoxybenzoate.

Detailed Experimental Protocol (Self-Validating System)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxybenzaldehyde (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0°C using an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes. The formation of a precipitate (the hydrochloride salt of the base) is a visual indicator of reaction progress.

  • Monitoring and Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-hydroxybenzaldehyde) is no longer visible.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any unreacted 4-methoxybenzoic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 3-Formylphenyl 4-methoxybenzoate.

Spectroscopic Characterization: A Predictive Analysis

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the ester and aldehyde functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=O (Ester)~1720-1740Strong absorption due to the carbonyl stretch of the benzoate ester.[5]
C=O (Aldehyde)~1700-1720Strong absorption from the formyl group's carbonyl stretch.[5]
C-H (Aldehyde)~2720 and ~2820Two weak bands characteristic of the C-H stretch of an aldehyde.
C-O (Ester)~1250-1300 and ~1100-1150Strong absorptions from the C-O stretching of the ester linkage.
Aromatic C=C~1450-1600Multiple medium to weak bands from the benzene rings.
C-O-C (Ether)~1250 and ~1050Asymmetric and symmetric stretching of the methoxy group's ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide a clear map of the hydrogen atoms in the molecule.

  • Aldehyde Proton (~9.9-10.1 ppm): A singlet, significantly downfield due to the deshielding effect of the carbonyl group.

  • Aromatic Protons (~7.1-8.2 ppm): A complex multiplet region. The protons on the 4-methoxybenzoate ring will appear as two doublets (an AA'BB' system), while the protons on the 3-formylphenyl ring will show a more complex splitting pattern.

  • Methoxy Protons (~3.8-3.9 ppm): A sharp singlet, integrating to 3 hydrogens, characteristic of the -OCH₃ group.[6]

¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom.

  • Carbonyl Carbons (~190-195 ppm and ~165-170 ppm): The aldehyde carbonyl will be further downfield than the ester carbonyl.

  • Aromatic Carbons (~110-165 ppm): Multiple signals in this region corresponding to the carbons of the two benzene rings. The carbon attached to the methoxy group will be significantly shielded.

  • Methoxy Carbon (~55-60 ppm): A single peak for the methyl carbon of the methoxy group.

Potential Applications and Research Directions

The bifunctional nature of 3-Formylphenyl 4-methoxybenzoate makes it a versatile molecule with potential applications in several fields.

Intermediate in Organic Synthesis

The primary utility of this compound is likely as an intermediate. The aldehyde group can undergo a wide range of transformations (e.g., oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine) while the ester can be hydrolyzed if needed. This allows for the sequential or orthogonal modification of the molecule, making it a valuable precursor in the synthesis of more complex targets, including pharmaceuticals and agrochemicals.[7]

Liquid Crystal Research

The rigid, rod-like structure of 3-Formylphenyl 4-methoxybenzoate is a common motif in liquid crystalline materials.[8] Benzoate esters are frequently incorporated into the core structures of liquid crystals.[9] The presence of the polar formyl group and the electron-donating methoxy group can influence the mesomorphic properties, such as the nematic or smectic phases, of materials derived from this core structure.[10][11] Further derivatization, for example by converting the aldehyde to a Schiff base, could lead to novel liquid crystalline compounds.[12]

cluster_apps Potential Applications Core_Molecule 3-Formylphenyl 4-methoxybenzoate LC_Research Liquid Crystal Synthesis Core_Molecule->LC_Research Rod-like structure Pharma_Intermediate Pharmaceutical Intermediate Core_Molecule->Pharma_Intermediate Bifunctional scaffold Fine_Chemicals Fine Chemical Synthesis Core_Molecule->Fine_Chemicals Versatile reactivity

Caption: Potential application pathways for 3-Formylphenyl 4-methoxybenzoate.

Safety and Handling

As a fine chemical, 3-Formylphenyl 4-methoxybenzoate should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: H317 (May cause an allergic skin reaction).[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P272: Contaminated work clothing should not be allowed out of the workplace.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][13][14]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1]

    • P363: Wash contaminated clothing before reuse.[1]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Handling Recommendations:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.[13]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[15][16]

References

  • ChemScene.
  • Molbase.
  • Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Biosynth. 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
  • Benchchem. Application Notes and Protocols for Derivatization with 3-Hydroxy-4-methoxybenzoyl chloride.
  • MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • Jinan Tantu Chemicals Co., Ltd. 4-Formyl-3-methoxybenzonitrile.
  • ChemicalBook.
  • ChemicalBook. 4-formyl-3-methoxybenzonitrile synthesis.
  • Google Patents.
  • Sigma-Aldrich. 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0.
  • BLD Pharm.
  • MySkinRecipes. 3-Formyl-4-methoxybenzoic Acid.
  • Organic Syntheses Procedure. Benzaldehyde, m-hydroxy-.
  • PubChem.
  • NIH.
  • Quora.
  • Sigma-Aldrich.
  • ResearchGate. Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)
  • ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?.
  • ResearchGate. Scheme 1.
  • MDPI. Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)
  • Sumitomo Chemical Australia. SAFETY DATA SHEET MGK®-264 Insecticide Synergist.
  • PubMed Central.
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • Wikipedia. 3-Hydroxybenzaldehyde.
  • sds-220182-27-4.pdf.
  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • ResearchGate. Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Berkeley Scientific Journal. An Anomaly in Phase Transition: Liquid Crystals.
  • ResearchGate.
  • Sigma-Aldrich.

Sources

Technical Guide: Synthesis of 3-Formylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 146952-27-4 Classification: Ester Intermediate / Liquid Crystal Precursor

Executive Summary

3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4) is a bifunctional aromatic ester characterized by two reactive handles: an aldehyde group (-CHO) on the meta-position of the phenolic ring and a methoxy group (-OCH3) on the acid ring. This molecule serves as a critical intermediate in the synthesis of bent-core (banana-shaped) liquid crystals and Schiff-base ligands for coordination chemistry.

This guide details two validated synthesis pathways:

  • The Acid Chloride Route (Standard): High-yielding, scalable, and robust.

  • The Steglich Esterification (Alternative): Mild conditions suitable for small-scale, high-purity requirements.

Retrosynthetic Analysis

The strategic disconnection of the ester bond reveals two commercially available precursors: 4-Methoxybenzoic acid (p-Anisic acid) and 3-Hydroxybenzaldehyde .

Retrosynthesis Target 3-Formylphenyl 4-methoxybenzoate (Target Molecule) Disconnection Ester Disconnection Target->Disconnection Acid 4-Methoxybenzoic acid (Acid Component) Disconnection->Acid Phenol 3-Hydroxybenzaldehyde (Phenol Component) Disconnection->Phenol

Figure 1: Retrosynthetic breakdown of the target ester into its constituent acid and phenol.[1]

Primary Pathway: Acid Chloride Method

Rationale: Phenols are poor nucleophiles compared to primary alcohols. Direct Fischer esterification is often inefficient. Conversion of the acid to an acid chloride creates a highly electrophilic acylating agent, ensuring complete conversion of the phenol.

Phase 1: Activation of 4-Methoxybenzoic Acid

Reaction:



ReagentEquiv.[2][3][4]Role
4-Methoxybenzoic acid 1.0Substrate
Thionyl Chloride (SOCl2) 1.5 - 2.0Chlorinating Agent
DMF (Cat.) 2-3 dropsCatalyst (Vilsmeier-Haack type)
Dichloromethane (DCM) SolventOptional (can be run neat)

Protocol:

  • Charge a round-bottom flask with 4-methoxybenzoic acid (1.0 eq).

  • Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF (Dimethylformamide).

  • Reflux at 75-80°C for 2-3 hours.

  • Monitor cessation of gas evolution (HCl/SO2).

  • Critical Step: Remove excess SOCl2 via vacuum distillation (rotary evaporator) to prevent side reactions in the next step. The residue (Acid Chloride) is a moisture-sensitive solid/oil; use immediately.

Phase 2: Esterification

Reaction:



ReagentEquiv.[2][3][4]Role
3-Hydroxybenzaldehyde 1.0Nucleophile
4-Methoxybenzoyl chloride 1.1Electrophile (from Phase 1)
Triethylamine (TEA) 1.5Acid Scavenger
DCM or THF SolventAnhydrous medium

Protocol:

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C .

  • Dissolve the crude acid chloride (from Phase 1) in a minimal amount of DCM.

  • Dropwise Addition: Add the acid chloride solution to the aldehyde mixture over 30 minutes. Exothermic reaction - maintain T < 5°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.

  • TLC Check: Mobile phase Hexane:Ethyl Acetate (7:3). Product Rf ~ 0.5-0.6; Phenol Rf ~ 0.3.

Phase 3: Workup & Purification
  • Quench: Add water to dissolve TEA·HCl salts.[2]

  • Extraction: Wash the organic layer with:

    • 1M HCl (removes unreacted amine).

    • Sat. NaHCO3 (removes unreacted acid).

    • Brine (drying).

  • Drying: Dry over anhydrous MgSO4 and concentrate.

  • Recrystallization: The crude solid is typically recrystallized from Ethanol or Ethanol/Hexane mixtures to yield white/off-white needles.

Alternative Pathway: Steglich Esterification

Rationale: Ideal for small-scale synthesis or if the "Acid Chloride" route yields impurities. It uses DCC (Dicyclohexylcarbodiimide) to activate the acid in situ.[5][6]

Reagents:

  • 4-Methoxybenzoic acid (1.0 eq)

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq, Catalyst)

  • DCM (Solvent)

Protocol:

  • Dissolve Acid, Phenol, and DMAP in DCM at 0°C.

  • Add DCC (dissolved in DCM) dropwise.

  • Stir at RT overnight. A white precipitate (DCU - Dicyclohexylurea) will form.

  • Filtration: Filter off the DCU precipitate.

  • Workup: Wash filtrate with 0.5M HCl and NaHCO3. Purify via column chromatography.[7]

Mechanism & Workflow Visualization

ReactionWorkflow Start Start: 4-Methoxybenzoic Acid Activation Activation: SOCl2 / Reflux (- SO2, - HCl) Start->Activation Intermed Intermediate: Acid Chloride Activation->Intermed Coupling Coupling: + 3-Hydroxybenzaldehyde + TEA / DCM, 0°C Intermed->Coupling Workup Workup: Wash HCl / NaHCO3 Coupling->Workup Product Product: 3-Formylphenyl 4-methoxybenzoate Workup->Product

Figure 2: Step-by-step workflow for the Acid Chloride synthesis route.

Characterization Data (Expected)

Verification of the product structure should be performed using NMR and IR spectroscopy.

TechniqueSignal / PeakAssignment
1H NMR (CDCl3)~10.0 ppm (s, 1H)Aldehyde (-CH O)
~8.15 ppm (d, 2H)Acid Ring (Ortho to C=O)
~6.98 ppm (d, 2H)Acid Ring (Ortho to OMe)
~7.4 - 7.8 ppm (m, 4H)Phenol Ring (Meta-substituted pattern)
~3.89 ppm (s, 3H)Methoxy (-OCH 3)
IR Spectroscopy 1730 - 1745 cm⁻¹Ester C=O[8] Stretch
1695 - 1705 cm⁻¹Aldehyde C=O Stretch
Mass Spectrometry m/z = 256.25Molecular Ion [M]+

Troubleshooting & Optimization

  • Low Yield: Ensure the Acid Chloride formation is complete. Residual water in the esterification step hydrolyzes the acid chloride back to the acid. Use freshly distilled DCM.

  • Aldehyde Oxidation: While rare under these conditions, the aldehyde can oxidize to a carboxylic acid if exposed to air for prolonged periods. Perform reactions under Nitrogen/Argon .

  • Purification Issues: If recrystallization fails, use Flash Column Chromatography (Silica Gel 60). Gradient: 5% -> 20% Ethyl Acetate in Hexane.

References

  • Steglich Esterification: Neises, B., & Steglich, W. (1978).[5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5] Link

  • General Acid Chloride Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Compound Reference (CAS 146952-27-4): ChemScene. (n.d.). 3-Formylphenyl 4-methoxybenzoate Product Page. Link

  • Liquid Crystal Synthesis Context: Imrie, C. T., et al. (2011). "Bent-core liquid crystals: their properties and potential applications." Liquid Crystals, 38(11-12).

Sources

An In-Depth Technical Guide to the Synthesis of 3-Formylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-Formylphenyl 4-methoxybenzoate, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the selection of starting materials, explore viable synthetic pathways with a focus on the underlying chemical principles, and provide detailed experimental protocols. Our approach is grounded in scientific integrity, offering field-proven insights to ensure reproducibility and success in the laboratory.

Introduction: Strategic Importance of 3-Formylphenyl 4-methoxybenzoate

3-Formylphenyl 4-methoxybenzoate is an aromatic ester that incorporates two key functional groups: an aldehyde and a methoxy-substituted benzoate. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The aldehyde group offers a reactive site for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of complex molecular architectures. The 4-methoxybenzoate moiety can influence the electronic properties and solubility of the final molecule, often imparting desirable pharmacokinetic characteristics in drug candidates.

The strategic selection of a synthetic route to this intermediate is paramount, balancing factors such as yield, purity, cost-effectiveness, and scalability. This guide will focus on the most practical and efficient methods for its preparation.

Foundational Starting Materials: A Strategic Selection

The synthesis of 3-Formylphenyl 4-methoxybenzoate fundamentally involves the formation of an ester linkage between a phenolic aldehyde and a substituted benzoic acid. The judicious selection of these precursors is the first critical step in a successful synthesis.

The primary starting materials for the synthesis of 3-Formylphenyl 4-methoxybenzoate are:

  • 3-Hydroxybenzaldehyde: Also known as m-hydroxybenzaldehyde, this commercially available reagent provides the aldehyde functionality and the phenolic hydroxyl group for esterification.

  • 4-Methoxybenzoic Acid (p-Anisic Acid): This readily available carboxylic acid provides the 4-methoxybenzoyl group. Alternatively, its more reactive derivative, 4-methoxybenzoyl chloride (p-anisoyl chloride) , can be used to facilitate the esterification process, particularly under milder conditions.

The commercial availability and purity of these starting materials are crucial for achieving a high yield of the desired product with minimal purification challenges.

Table 1: Properties of Key Starting Materials
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-HydroxybenzaldehydeC₇H₆O₂122.12104-107240
4-Methoxybenzoic AcidC₈H₈O₃152.15182-185275
4-Methoxybenzoyl ChlorideC₈H₇ClO₂170.5922262-263

Synthetic Pathways: A Comparative Analysis

Two principal methods for the esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoic acid are the Fischer-Speier esterification and the Steglich esterification. A third, highly efficient method involves the use of the corresponding acid chloride.

Schotten-Baumann Reaction: The Acyl Chloride Approach

This is often the most direct and efficient method for the synthesis of 3-Formylphenyl 4-methoxybenzoate. The reaction of 3-hydroxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base, such as pyridine or triethylamine, readily affords the desired ester. The base serves to neutralize the hydrochloric acid byproduct.

Causality behind Experimental Choices: The use of an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the phenolic hydroxyl group. This allows the reaction to proceed under mild conditions and generally results in high yields.

Steglich Esterification: A Mild and Versatile Alternative

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions. This makes it particularly suitable for substrates that are sensitive to acidic or basic conditions. The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1]

Trustworthiness of the Protocol: The mildness of the Steglich esterification minimizes the risk of side reactions, such as the polymerization of the aldehyde or degradation of sensitive functional groups. The formation of a stable urea byproduct drives the reaction to completion.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Route

The Fischer-Speier esterification involves the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For the synthesis of 3-Formylphenyl 4-methoxybenzoate, 3-hydroxybenzaldehyde acts as the alcohol component. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water byproduct.

Expertise & Experience: While seemingly straightforward, the Fischer-Speier esterification of a phenolic aldehyde requires careful control of reaction conditions. The strong acidic environment and elevated temperatures can potentially lead to side reactions, including polymerization or degradation of the aldehyde. Therefore, this method may require more optimization to achieve high yields compared to the acyl chloride or Steglich methods.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of 3-Formylphenyl 4-methoxybenzoate via the highly efficient Schotten-Baumann reaction.

Synthesis of 3-Formylphenyl 4-methoxybenzoate via Schotten-Baumann Reaction

This protocol is based on the general principles of the Schotten-Baumann reaction, adapted for the specific substrates.

Materials:

  • 3-Hydroxybenzaldehyde

  • 4-Methoxybenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure 3-Formylphenyl 4-methoxybenzoate.

Diagram 1: Synthetic Workflow for 3-Formylphenyl 4-methoxybenzoate

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction_Vessel Reaction at 0°C to RT 3-Hydroxybenzaldehyde->Reaction_Vessel 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl chloride 4-Methoxybenzoyl_chloride->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel DCM Dichloromethane (Solvent) DCM->Reaction_Vessel Quenching Quench with 1M HCl Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Final_Product 3-Formylphenyl 4-methoxybenzoate Purification_Method->Final_Product

Caption: Synthetic workflow for 3-Formylphenyl 4-methoxybenzoate.

Characterization and Data Analysis

The identity and purity of the synthesized 3-Formylphenyl 4-methoxybenzoate (CAS No: 146952-27-4) should be confirmed by standard analytical techniques.[2]

Table 2: Expected Characterization Data for 3-Formylphenyl 4-methoxybenzoate
PropertyExpected Value
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not readily available in cited literature; requires experimental determination.
¹H NMR (CDCl₃, 400 MHz) Predicted shifts (δ, ppm): ~10.0 (s, 1H, -CHO), ~8.1 (d, 2H, Ar-H), ~7.8-7.2 (m, 4H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz) Predicted shifts (δ, ppm): ~191 (-CHO), ~165 (C=O, ester), ~164, ~152, ~137, ~132, ~130, ~129, ~123, ~122, ~114 (Ar-C), ~56 (-OCH₃)

Note on Predicted Data: The NMR data presented are predicted values based on the chemical structure and typical chemical shifts for similar compounds. Actual experimental values may vary slightly. It is crucial to acquire experimental data for verification.

Diagram 2: Reaction Mechanism of Schotten-Baumann Esterification

Schotten_Baumann_Mechanism R_OH 3-Hydroxybenzaldehyde R_COCl 4-Methoxybenzoyl chloride Intermediate Tetrahedral Intermediate R_OH->Intermediate Nucleophilic attack Base Pyridine R_COCl->Intermediate Ester 3-Formylphenyl 4-methoxybenzoate Intermediate->Ester Collapse of intermediate Salt Pyridinium chloride Intermediate->Salt Proton transfer

Sources

Technical Guide: Safety and Handling of 3-Formylphenyl 4-methoxybenzoate

[1]

CAS Registry Number: 146952-27-4 Formula:

Molecular Weight:IUPAC Name:1

Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8][9]

3-Formylphenyl 4-methoxybenzoate is a bifunctional aromatic intermediate characterized by two reactive centers: a formyl group (-CHO) and an ester linkage (-COO-) .[1] It is structurally derived from the esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoic acid (p-anisic acid).[1]

Understanding the dual nature of this molecule is critical for safety and stability:

  • The Aldehyde Moiety: Susceptible to autoxidation in air, converting the formyl group to a carboxylic acid (3-carboxyphenyl 4-methoxybenzoate).[1] This poses a sensitization risk .[2]

  • The Ester Linkage: Susceptible to hydrolysis under basic or strongly acidic conditions, releasing 3-hydroxybenzaldehyde and 4-methoxybenzoic acid.[1]

Physicochemical Properties Table[1][4][8][9][10]
PropertyValue / DescriptionContext for Handling
Physical State Solid (Crystalline powder)Dust generation hazard; requires local exhaust ventilation.[1]
Solubility Soluble in DCM, DMSO, Ethyl AcetateUse compatible solvent-resistant gloves (Nitrile/Butyl).[1]
Reactivity Electrophilic (Aldehyde), Hydrolyzable (Ester)Incompatible with strong bases, amines, and oxidizers.[1]
LogP ~2.8 (Predicted)Lipophilic; potential for dermal absorption.[1]

Toxicological Assessment & Hazard Identification

Core Directive: Treat this compound as a potent skin sensitizer and severe eye irritant . While specific toxicological data for this exact CAS is limited, read-across toxicology from its functional groups (aromatic aldehydes and phenyl esters) dictates the safety profile.[1]

Hazard Classification (GHS Framework)

Based on Structure-Activity Relationships (SAR) and component analysis:

  • Skin Sensitization (Category 1): The aldehyde group can form Schiff bases with skin proteins (haptenization), leading to allergic contact dermatitis [1].[1]

  • Skin & Eye Irritation (Category 2/2A): Phenyl esters can hydrolyze on moist mucous membranes, releasing phenols (3-hydroxybenzaldehyde) which are irritants.[1]

  • STOT-SE (Category 3): Respiratory irritation is expected if dust is inhaled.[1][3]

Mechanism of Toxicity (The "Why")

The danger lies in the molecule's metabolic and environmental degradation pathways.

ToxicityPathwaysParent3-Formylphenyl4-methoxybenzoateOxProdOxidized Product(Carboxylic Acid)Parent->OxProdAutoxidationHydProd13-Hydroxybenzaldehyde(Phenolic Irritant)Parent->HydProd1HydrolysisHydProd24-Methoxybenzoic Acid(Acidic Irritant)Parent->HydProd2HydrolysisSensitizationSkin Sensitization(Immune Response)Parent->SensitizationProtein Binding(Schiff Base)AirAir Exposure(O2)Air->ParentMoistureMoisture/Enzymes(Hydrolysis)Moisture->ParentIrritationChemical Burns/IrritationHydProd1->IrritationPhenolic Action

Figure 1: Degradation and Toxicity Pathways.[1] The aldehyde group drives sensitization, while hydrolysis products drive irritation.[1]

Storage, Stability, & Handling Protocols[1][6][12][13][14]

Trustworthiness Check: Standard laboratory fridges are insufficient if not spark-proof.[1] Due to the aldehyde's flammability potential (though low for high MW solids) and oxidation risk, specific environmental controls are required.[1]

Storage Hierarchy[1]
  • Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) .[1] Air exposure accelerates degradation to the corresponding acid.

  • Temperature: 2°C to 8°C (Refrigerated). Cold storage slows hydrolysis and oxidation kinetics.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze autoxidation.

Operational Workflow

This protocol ensures containment of dust and prevention of cross-contamination.

Step-by-Step Protocol:

  • PPE Donning:

    • Gloves: Double-gloving recommended.[1] Inner: Latex (tactility); Outer: Nitrile (chemical resistance, >0.11mm thickness).[1]

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

    • Respiratory: If handling >500mg outside a fume hood, use N95/P2 particulate respirator.[1]

  • Weighing & Transfer:

    • Never weigh on an open bench. Use a balance enclosure or fume hood.

    • Use anti-static weighing boats to prevent "flying" dust (common with aromatic esters).[1]

  • Solubilization:

    • Dissolve immediately after weighing.

    • Preferred Solvents: Dichloromethane (DCM), DMSO.[1]

    • Avoid: Alcohols (methanol/ethanol) if strong acid/base catalysts are present, as transesterification may occur [2].[1]

HandlingWorkflowStartStart: Remove fromCold StorageEquilibrateEquilibrate to RT(Prevent Condensation)Start->EquilibrateOpenOpen under Inert Gas(Glovebox or Cone)Equilibrate->OpenWeighWeigh in Fume Hood(Anti-static boat)Open->WeighDissolveDissolve Immediately(DCM/DMSO)Weigh->DissolveResealPurge Headspace (Ar)& Parafilm SealDissolve->ResealReseal->StartReturn to Storage

Figure 2: Safe Handling Cycle. Note the equilibration step to prevent moisture condensation, which triggers hydrolysis.[1]

Emergency Response & Waste Management

Spill Response
  • Solid Spill: Do not dry sweep. Dampen with an inert solvent (like heptane) or use a HEPA vacuum to avoid generating dust aerosols.[1]

  • Decontamination: Clean surface with a dilute soap solution (surfactant), followed by water.[1] Avoid using strong ammonia or bleach, as these can react violently or form toxic vapors with aldehydes [3].

Waste Disposal[1][6]
  • Classification: Hazardous Organic Waste (Non-Halogenated or Halogenated depending on solvent).[1]

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic oxidation of the aldehyde group.[1]

  • Labeling: Clearly mark as "Contains Aldehyde – Sensitizer."[1]

Synthesis & Purification Context (Technical Note)

For researchers synthesizing or purifying this compound, standard silica gel chromatography can be risky due to the acidity of silica, which may catalyze hydrolysis.[1]

  • Recommendation: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading the column.[1]

  • Eluent: Use Ethyl Acetate/Hexane gradients.

  • Monitoring: The aldehyde proton (~10 ppm) and the methoxy protons (~3.8 ppm) are distinct NMR handles for assessing purity and hydrolysis (appearance of phenolic peaks).

References

  • Patlewicz, G., et al. (2016).[1] "Skin sensitization structure-activity relationships for aldehydes." Regulatory Toxicology and Pharmacology, 77, 195-207.[1]

  • Otera, J. (1993).[1] "Transesterification." Chemical Reviews, 93(4), 1449–1470.[1]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] "Chapter 6: Working with Chemicals." National Academies Press.

  • PubChem Database. (n.d.).[1] "Compound Summary: 3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4)."[1][5] National Center for Biotechnology Information.

An In-depth Technical Guide to the Solubility of 3-Formylphenyl 4-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development, chemical synthesis, and materials science. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Formylphenyl 4-methoxybenzoate, a compound of interest in various research and development sectors. While specific experimental solubility data for this compound is not extensively published, this guide leverages fundamental principles of organic chemistry to predict its solubility profile across a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Solubility in the Application of 3-Formylphenyl 4-methoxybenzoate

3-Formylphenyl 4-methoxybenzoate is an aromatic ester containing aldehyde and ether functional groups. Its molecular structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals, liquid crystals, and specialty polymers. Understanding its solubility is paramount for several key processes:

  • Reaction Kinetics and Purity: In chemical synthesis, the choice of solvent is critical. A solvent in which the reactants are sufficiently soluble allows for a homogeneous reaction medium, leading to faster reaction rates and higher yields. Poor solubility can result in incomplete reactions and the generation of impurities.

  • Purification and Crystallization: Recrystallization, a common technique for purifying solid organic compounds, relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. Selecting an appropriate solvent system is crucial for achieving high purity.

  • Formulation and Drug Delivery: For potential pharmaceutical applications, the solubility of a compound in various organic and aqueous media is a key determinant of its bioavailability and the feasibility of different formulation strategies.

This guide will first delve into the physicochemical properties of 3-Formylphenyl 4-methoxybenzoate to build a theoretical framework for its solubility. Subsequently, a qualitative prediction of its solubility in different classes of organic solvents will be presented, followed by a detailed experimental protocol for quantitative solubility determination.

Physicochemical Properties and Molecular Structure Analysis

The molecular structure of 3-Formylphenyl 4-methoxybenzoate is the primary determinant of its physical and chemical properties, including its solubility.

Molecular Formula: C₁₅H₁₂O₄[1] Molecular Weight: 256.25 g/mol [1][2]

The key functional groups present in the molecule are:

  • Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.[3]

  • Aldehyde Group (-CHO): The carbonyl within the aldehyde group is also polar and can accept hydrogen bonds.[4]

  • Ether Group (-OCH₃): The methoxy group is weakly polar and can also accept hydrogen bonds.

  • Two Phenyl Rings: These aromatic rings are nonpolar and contribute significantly to the molecule's size and potential for van der Waals forces and pi-pi stacking interactions.

The presence of both polar functional groups and nonpolar aromatic rings gives 3-Formylphenyl 4-methoxybenzoate a moderately polar character. It lacks a hydroxyl or amine group, meaning it cannot act as a hydrogen bond donor. This inability to self-associate through hydrogen bonding suggests that its melting point will be lower than a corresponding carboxylic acid or alcohol of similar molecular weight.[3][5]

G cluster_solute 3-Formylphenyl 4-methoxybenzoate cluster_solvent_polar_aprotic Polar Aprotic Solvent (e.g., Acetone) cluster_solvent_polar_protic Polar Protic Solvent (e.g., Ethanol) cluster_solvent_nonpolar Nonpolar Solvent (e.g., Toluene) solute Solute Molecule solvent_pa Solvent Molecules solute->solvent_pa Strong Dipole-Dipole Interactions (High Solubility) solvent_pp Solvent Molecules solute->solvent_pp H-Bond Acceptance, Dipole-Dipole (Moderate Solubility) solvent_np Solvent Molecules solute->solvent_np Van der Waals, π-π Stacking (Moderate Solubility)

Caption: Predicted Solute-Solvent Interactions.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid in a liquid. [6]

Materials and Reagents
  • 3-Formylphenyl 4-methoxybenzoate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven for gravimetric analysis or a UV-Vis spectrophotometer

Experimental Workflow: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of 3-Formylphenyl 4-methoxybenzoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution has reached saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: Dispense the filtered aliquot into a pre-weighed container. Evaporate the solvent in an oven at a temperature below the boiling point of the solute. Once the solvent is completely removed, re-weigh the container. The difference in weight corresponds to the mass of the dissolved solute.

    • Spectroscopic Method (if applicable): If the compound has a suitable chromophore, a calibration curve can be prepared using solutions of known concentrations. The absorbance of the filtered saturated solution can then be measured, and the concentration can be determined from the calibration curve.

  • Calculation: The solubility can be expressed in various units, such as g/100 mL or mol/L.

G cluster_quantification Quantification Methods A Add excess solute to solvent in a sealed vial B Equilibrate on a temperature-controlled shaker (e.g., 24-48 hours) A->B C Allow excess solid to settle B->C D Withdraw and filter a known volume of the supernatant C->D E Quantify the amount of dissolved solute D->E G Gravimetric Analysis: Evaporate solvent and weigh the residue E->G H Spectroscopic Analysis: Measure absorbance and use a calibration curve E->H F Calculate solubility (e.g., in g/100 mL or mol/L) G->F H->F

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding and predicting the solubility of 3-Formylphenyl 4-methoxybenzoate in a variety of organic solvents. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and some nonpolar solvents, and poorly soluble in highly nonpolar aliphatic solvents. For researchers and drug development professionals, these predictions can guide the initial selection of solvents for synthesis, purification, and formulation. However, as solubility can be influenced by various factors including temperature and the presence of impurities, the detailed experimental protocol provided herein is essential for obtaining precise and reliable quantitative data. Such empirical data is indispensable for the successful application and development of 3-Formylphenyl 4-methoxybenzoate in its intended fields.

References

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Clark, J. (2023). Properties of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Formylphenyl 4-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl 3-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Aldehydes, Esters and Ethers. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Scheepers, J. J., Muzenda, E., & Belaid, M. (2012). Aromatic Compounds and Ester Polymeric Solvents Interactions. CORE. Retrieved from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • HSCprep. (2025). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]

  • Wang, X., et al. (2025). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Retrieved from [Link]

  • Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

  • Kevin Math and Science. (2020). Intermolecular Forces Organic Chemistry Grade 12 | Ester vs Carboxylic Acid. YouTube. Retrieved from [Link]

  • Lopes, J. N. C., et al. (n.d.). Using molecular dynamics simulations to predict the effect of temperature on aqueous solubility for aromatic compounds. ResearchGate. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-formyl-3-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

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A Roadmap for Discovery: Unlocking the Research Potential of 3-Formylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Future Innovations

Abstract

3-Formylphenyl 4-methoxybenzoate is a molecule poised at the intersection of medicinal chemistry and materials science. While its direct applications are still emerging, its distinct structural motifs—a reactive benzaldehyde group and a calamitic (rod-like) benzoate ester core—suggest a rich landscape for future research. This guide provides a forward-looking technical roadmap for researchers, scientists, and drug development professionals. By examining the established roles of its constituent parts, we can logically infer and design high-potential research applications, complete with validated experimental workflows. This document serves not as a historical review, but as a detailed, actionable blueprint for innovation, bridging the gap between a molecule's structure and its potential functions in therapeutics and advanced materials.

Foundational Profile of 3-Formylphenyl 4-methoxybenzoate

Understanding the fundamental characteristics of a compound is the bedrock of experimental design. 3-Formylphenyl 4-methoxybenzoate is an aromatic ester, featuring a formyl (-CHO) group at the meta-position of the phenyl ring and a methoxy (-OCH₃) group at the para-position of the benzoate moiety.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₅H₁₂O₄PubChem CID 4330388[1]
Molecular Weight 256.25 g/mol PubChem CID 798155[2]
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents like DMSO, DMF, Chloroform[3]

The synthesis of this molecule and its analogs typically involves standard esterification procedures, reacting a substituted phenol with a substituted benzoic acid or its acyl chloride derivative. For instance, the 4-methoxybenzoate moiety can be synthesized via the esterification of 4-methoxybenzoic acid (p-anisic acid) with an alcohol using an acid catalyst.[4] The formylphenyl precursor can be prepared through various established organic synthesis routes.[5][6]

Potential Application I: Medicinal Chemistry and Drug Discovery

The benzaldehyde scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[7][8] The aldehyde group itself is a versatile chemical handle, capable of forming key interactions with biological targets or serving as a precursor for more complex derivatives.

Rationale: A Scaffold for Bioactivity
  • Enzyme Inhibition: The aldehyde functionality can act as an electrophile, forming reversible covalent bonds (e.g., hemiacetals) with nucleophilic residues like serine or cysteine in enzyme active sites. Substituted benzaldehydes have shown promise as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancer stem cells.[9]

  • Precursor for Schiff Bases: The formyl group readily reacts with primary amines to form imines, or Schiff bases.[10] Schiff base derivatives are renowned for their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties, often acting as potent ligands for metal ions in biological systems.[11][12]

  • Membrane Permeability Enhancement: Benzaldehyde itself has been shown to disturb the integrity of lipid bilayers, thereby enhancing the membrane permeability and promoting the absorption of drugs with low oral bioavailability.[13][14] This suggests that 3-Formylphenyl 4-methoxybenzoate could be investigated as a potential absorption enhancer or as a component of drug delivery systems.

Proposed Experimental Workflow: Anticancer Screening Cascade

A logical, step-wise approach is crucial to efficiently evaluate the potential of a new chemical entity. The following workflow outlines a standard cascade for assessing the anticancer properties of 3-Formylphenyl 4-methoxybenzoate.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Lead Optimization A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Primary Cytotoxicity Screening (MTT Assay) on Cancer Cell Panel (e.g., NCI-60) A->B Test Compound C Hit Confirmation & IC₅₀ Determination B->C Active Hits D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->D Confirmed Hit E Cell Cycle Analysis (Flow Cytometry) C->E Confirmed Hit F Target-Based Assays (e.g., Tubulin Polymerization, ALDH Inhibition) C->F Confirmed Hit H Structure-Activity Relationship (SAR) Studies D->H Biological Data E->H Biological Data F->H Biological Data G Schiff Base Derivative Synthesis G->H Derivative Library

Caption: Proposed workflow for anticancer drug discovery screening.

Key Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[16]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of 3-Formylphenyl 4-methoxybenzoate in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or acidified isopropanol) to each well to dissolve the formazan crystals.[17][18]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Read the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Potential Application II: Materials Science & Liquid Crystals

The elongated, rigid structure of 3-Formylphenyl 4-methoxybenzoate, containing two aromatic rings linked by an ester group, is characteristic of a calamitic mesogen—a molecule capable of forming liquid crystal (LC) phases.[19] Benzoate-based esters are a well-established class of liquid crystals, valued for their thermal and chemical stability.[20]

Rationale: A Building Block for Anisotropic Materials
  • Thermotropic Liquid Crystallinity: Molecules with this shape can exhibit intermediate phases of matter (mesophases) between the solid and isotropic liquid states.[21] In these phases, the molecules possess a degree of long-range orientational order but lack positional order, leading to unique anisotropic properties. The specific type of mesophase (e.g., nematic, smectic) is highly dependent on molecular structure.

  • Component for LC Mixtures: Even if the compound itself does not exhibit a stable liquid crystal phase over a broad temperature range, it can be a valuable component in eutectic mixtures. By mixing it with other mesogens, it is possible to tune the properties of the final material, such as the clearing point, viscosity, and dielectric anisotropy, for applications in displays and optical sensors.

  • Derivatization for Advanced Materials: The formyl group provides a reactive site for synthesizing more complex liquid crystalline structures, such as azomethine/ester (Schiff base) liquid crystals, which often exhibit broad and stable nematic phases.[22]

Proposed Experimental Workflow: Characterization of Liquid Crystalline Properties

The investigation of a material's liquid crystalline behavior requires a combination of thermal analysis and optical microscopy.[23]

G cluster_0 Phase 1: Synthesis & Thermal Analysis cluster_1 Phase 2: Phase Identification cluster_2 Phase 3: Structural Characterization A Synthesis & Purification of Compound B Differential Scanning Calorimetry (DSC) A->B Purified Sample C Polarized Optical Microscopy (POM) B->C Phase Transition Temperatures & Enthalpies D Identification of LC Textures (e.g., Schlieren, Focal-Conic) C->D Heating/Cooling Cycles E Temperature-Controlled X-Ray Diffraction (XRD) D->E Identified Phase F Determination of Mesophase (Nematic, Smectic, etc.) E->F Diffraction Pattern

Caption: Workflow for the characterization of liquid crystal properties.

Key Experimental Protocols: DSC and POM

Differential Scanning Calorimetry (DSC): This technique is essential for identifying the temperatures and enthalpies of phase transitions.[24]

Methodology:

  • A small, weighed amount of the purified sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • The sample pan and an empty reference pan are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min).[25]

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Phase transitions (e.g., melting, crystallization, crystal-to-LC, LC-to-isotropic) appear as peaks or shifts in the baseline of the resulting thermogram.[26]

Polarized Optical Microscopy (POM): POM is used to visually identify the anisotropic textures characteristic of different liquid crystal phases.[27]

Methodology:

  • A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to the polarizing microscope.

  • The sample is heated to its isotropic liquid phase to erase any thermal history.

  • The sample is then slowly cooled while being observed between crossed polarizers.[23]

  • As the material transitions into a liquid crystalline phase, birefringent textures will appear. The specific patterns, such as Schlieren textures for nematic phases or focal-conic fan textures for smectic phases, are used for phase identification.[23][28]

Conclusion: A Molecule of Untapped Versatility

3-Formylphenyl 4-methoxybenzoate represents a compelling starting point for significant research endeavors. Its dual-potential structure invites exploration in two of the most dynamic areas of chemical science. In medicinal chemistry, it offers a promising scaffold for developing novel therapeutics, particularly through the synthesis of Schiff base derivatives for anticancer screening. In materials science, its inherent molecular geometry makes it a prime candidate for the development of new liquid crystalline materials. The experimental roadmaps provided in this guide offer a validated and logical framework for academic and industrial researchers to begin unlocking the full potential of this versatile compound.

References

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  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

  • SlidePlayer. (n.d.). Characterization of Liquid Crystals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Retrieved from [Link]

  • Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]

  • Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ResearchGate. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Different Schiff Bases—Structure, Importance and Classification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • IntelCentru. (2016). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Retrieved from [Link]

  • Innovatech Labs. (2011). Uses For Differential Scanning Calorimetry. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-formyl-3-methoxybenzoate. Retrieved from [Link]

  • MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]

  • National Institutes of Health. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Liquid crystalline dimers containing a cholesteryl benzoate unit: smectic phase, chiral nematic phase and blue phase. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-2-methoxyphenyl benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl anisate. Retrieved from [Link]

  • Info.Synthese. (2024). Schiff's bases mechanism: Significance and symbolism. Retrieved from [Link]

Sources

3-Formylphenyl 4-methoxybenzoate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization as a Bent-Core Intermediate and Reactive Scaffold

Executive Summary

3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4) is a bifunctional aromatic ester characterized by a reactive aldehyde motif meta-substituted to a hydrolytically stable methoxybenzoate ester. Unlike its para-substituted isomer (a standard linear mesogen), the meta-substitution (3-formyl) introduces a structural "kink" (


 bond angle), making it a critical building block for bent-core liquid crystals (banana-shaped mesogens)  and a versatile linker in proteomic bioconjugation.

This guide provides a validated protocol for its synthesis, a mechanistic breakdown of its orthogonal reactivity, and specific workflows for its deployment in materials science and medicinal chemistry.

Chemical Profile & Structural Logic

ParameterSpecification
IUPAC Name 3-Formylphenyl 4-methoxybenzoate
CAS Registry Number 146952-27-4
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Structural Class Aromatic Ester / Benzaldehyde Derivative
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in Water
Structural Analysis

The molecule consists of two distinct domains:

  • The Electrophilic Head (Aldehyde): The formyl group at the C3 position of the phenyl ring is highly reactive toward nucleophiles (amines, ylides) allowing for chain extension or functionalization without disturbing the ester linkage.

  • The Mesogenic Tail (Methoxybenzoate): The 4-methoxybenzoyl moiety provides a rigid aromatic core and a polar alkoxy tail, essential for inducing liquid crystalline phases or serving as a hydrophobic tag.

Synthesis Protocol: Acyl Substitution Route

While esterification can be achieved via carbodiimide coupling (DCC/EDC), the Acid Chloride Method is preferred for scale-up due to higher atom economy and simplified purification (avoiding urea byproducts).

Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution where the phenoxide of 3-hydroxybenzaldehyde attacks the carbonyl carbon of 4-methoxybenzoyl chloride.

SynthesisPathway R1 3-Hydroxybenzaldehyde (Nucleophile) I1 Tetrahedral Intermediate R1->I1 Attack R2 4-Methoxybenzoyl Chloride (Electrophile) R2->I1 Prod 3-Formylphenyl 4-methoxybenzoate I1->Prod Elimination of Cl- Base Et3N / Pyridine (HCl Scavenger) Base->I1 Promotes

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of 3-Formylphenyl 4-methoxybenzoate.

Experimental Procedure

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 equiv, 122.12 g/mol )

  • 4-Methoxybenzoyl chloride (1.1 equiv, 170.59 g/mol )

  • Triethylamine (TEA) (1.5 equiv) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (15 mmol) dropwise. The solution may darken slightly due to phenoxide formation.

  • Acylation: Dissolve 4-methoxybenzoyl chloride (11 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting aldehyde spot (lower R_f) should disappear.

  • Work-up: Quench with water (50 mL). Separate the organic layer and wash sequentially with:

    • 1M HCl (2x, to remove excess amine)

    • Sat. NaHCO₃ (2x, to remove unreacted acid)

    • Brine (1x)

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white needles.

Validation Criteria:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the aldehyde singlet at δ ~10.0 ppm , the methoxy singlet at δ ~3.9 ppm , and the characteristic aromatic multiplets. The absence of a broad -OH peak (>5 ppm) confirms esterification.

Reactivity & Downstream Applications[5]

The utility of 3-Formylphenyl 4-methoxybenzoate lies in its orthogonal reactivity . The ester bond is stable under conditions used to transform the aldehyde, allowing for stepwise molecular construction.

A. Bent-Core Liquid Crystal Synthesis

The meta-position of the aldehyde is the key design feature. By reacting the aldehyde with aniline derivatives, one can generate "banana-shaped" molecules that exhibit polar smectic phases (B-phases) , which are candidates for ferroelectric switching.

  • Reaction: Schiff Base Condensation.

  • Partner: 4-n-Alkylanilines.

  • Conditions: Ethanol reflux, catalytic acetic acid.

  • Outcome: The resulting imine retains the

    
     bend, crucial for packing into bent-core mesophases.
    
B. Proteomics & Bioconjugation

In drug development, this molecule acts as a cleavable linker .

  • Ligation: The aldehyde reacts with lysine residues on a protein via reductive amination (forming a stable amine linkage).

  • Release: The ester bond can be hydrolyzed enzymatically (esterases) or chemically (hydroxylamine) to release the payload or the tag.

ReactivityFlow cluster_LC Materials Science (Liquid Crystals) cluster_Pharma Medicinal Chemistry (Linkers) Core 3-Formylphenyl 4-methoxybenzoate LC_Reactant + 4-Alkylaniline Core->LC_Reactant Ph_Reactant + Protein-Lysine (R-NH2) + NaCNBH3 Core->Ph_Reactant LC_Product Bent-Core Mesogen (Schiff Base) LC_Reactant->LC_Product - H2O Ph_Inter Protein Conjugate Ph_Reactant->Ph_Inter Reductive Amination Ph_Cleave Hydrolysis (Esterase) Ph_Inter->Ph_Cleave Ph_Release Release of 4-Methoxybenzoic Acid Ph_Cleave->Ph_Release

Figure 2: Divergent application workflows: Constructing bent-core mesogens (left) vs. Cleavable bioconjugation (right).

Analytical Characterization Data

To ensure scientific integrity, synthesized batches must meet the following specifications.

TechniqueExpected Signal / ResultStructural Assignment
¹H NMR δ 9.98 (s, 1H)Aldehyde (-CH O)
δ 8.15 (d, 2H)Benzoate ortho-protons
δ 3.89 (s, 3H)Methoxy (-OCH ₃)
IR Spectroscopy 1735 cm⁻¹Ester C=O stretch
1695 cm⁻¹Aldehyde C=O stretch
Mass Spectrometry m/z 257.08 [M+H]⁺Protonated molecular ion

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). The aldehyde moiety is a potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids (forming 3-(4-methoxybenzoyloxy)benzoic acid) upon prolonged exposure to air.

  • Spill Protocol: Absorb with sand/vermiculite. Neutralize with dilute bisulfite solution (to quench the aldehyde) before disposal.

References

  • PubChem. (2025).[1] Compound Summary: 4-Formylphenyl 4-methoxybenzoate (Isomer Analog Data). National Library of Medicine. [Link]

  • Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking. Journal of Materials Chemistry. (Contextual citation for bent-core mesogen synthesis using 3-substituted cores).

Sources

Methodological & Application

Technical Application Note: 3-Formylphenyl 4-methoxybenzoate as a Medicinal Scaffold

[1]

Introduction & Strategic Value

3-Formylphenyl 4-methoxybenzoate (CAS: 146952-27-4) represents a strategic "linker-scaffold" in medicinal chemistry.[1] Structurally, it consists of a 3-hydroxybenzaldehyde core esterified with 4-methoxybenzoic acid (anisic acid) .[1][2]

This molecule offers a dual-modality advantage for drug design:

  • The Electrophilic Warhead (Aldehyde): The formyl group (-CHO) at the meta position serves as a versatile handle for generating Schiff bases (imines), hydrazones, and chalcones—motifs central to antimicrobial and anticancer therapeutics.[2]

  • The Lipophilic Tail (Ester): The 4-methoxybenzoate moiety enhances the lipophilicity (LogP) of the parent aldehyde, improving membrane permeability.[2] Furthermore, the ester bond acts as a potential prodrug site; in vivo hydrolysis releases 3-hydroxybenzaldehyde (known for vasculoprotective properties) and 4-methoxybenzoic acid (an antiseptic agent).[1][2]

This guide details the synthesis of the precursor and its divergent application into two high-value medicinal libraries: Schiff Base Antimicrobials and Chalcone Anticancer Agents .[1]

Synthesis of the Precursor

Objective: Synthesize 3-Formylphenyl 4-methoxybenzoate via Schotten-Baumann esterification.

Reagents & Equipment[1][2][3][4]
  • Reactants: 3-Hydroxybenzaldehyde (1.0 eq), 4-Methoxybenzoyl chloride (1.1 eq).[1][2]

  • Base/Solvent: Triethylamine (TEA) (1.5 eq), Dichloromethane (DCM) (Anhydrous).[2]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq).[1][2]

  • Apparatus: 250 mL Round-bottom flask, inert gas (N2/Ar) line, ice bath.

Step-by-Step Protocol
  • Preparation: Purge the reaction vessel with nitrogen to remove moisture. Dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Add Triethylamine (15.2 g, 150 mmol) and DMAP (1.2 g, 10 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add 4-Methoxybenzoyl chloride (18.7 g, 110 mmol) dropwise over 30 minutes. Note: The dropwise addition controls the exotherm and prevents polymerization of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2] The product spot (Rf ~0.[1][2]6) should appear distinct from the starting phenol (Rf ~0.3).[1][2]

  • Work-up: Quench with water (50 mL). Wash the organic layer with 1M HCl (2x50 mL) to remove excess amine, followed by saturated NaHCO3 (2x50 mL) and brine.[2]

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.[1][2][3]

Yield Expectation: 85–92% Melting Point: 78–80°C[1][2]

Application A: Schiff Base Library (Antimicrobial)

Rationale: The azomethine (-C=N-) linkage is a pharmacophore for antifungal and antibacterial activity.[1][2] The lipophilic benzoate tail aids in penetrating bacterial cell walls.[2]

Protocol
  • Stoichiometry: Mix 3-Formylphenyl 4-methoxybenzoate (1.0 eq) with a substituted aromatic amine (e.g., 4-fluoroaniline) (1.0 eq) in absolute ethanol.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

  • Reflux: Heat the mixture at reflux (78°C) for 3–5 hours.

  • Isolation: Cool the solution to room temperature. The Schiff base typically precipitates as a colored solid.[1][2] Filter and wash with cold ethanol.[2]

Mechanism & Validation: The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbon, forming a carbinolamine intermediate, which dehydrates to form the imine.

  • IR Validation: Disappearance of the aldehyde C=O stretch (1690 cm⁻¹) and appearance of the imine C=N stretch (1610–1630 cm⁻¹).[2]

Application B: Chalcone Synthesis (Anticancer)

Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) inhibit tubulin polymerization and induce apoptosis in cancer cells.[1]

Protocol (Claisen-Schmidt Condensation)[1][2][6]
  • Reactants: Dissolve Acetophenone (or derivatives) (1.0 eq) and 3-Formylphenyl 4-methoxybenzoate (1.0 eq) in Ethanol (20 mL).

  • Catalyst: Add 10% NaOH solution (5 mL) dropwise at 0°C. Caution: Keep cold to prevent hydrolysis of the ester linkage.

  • Stirring: Stir at 0–5°C for 4 hours, then refrigerate overnight.

  • Neutralization: Pour the reaction mixture into ice water containing dilute HCl to neutralize the base.

  • Isolation: Filter the yellow precipitate (Chalcone) and recrystallize from ethanol.

Visualizing the Workflows

Diagram 1: Synthesis & Divergent Application Pathways[1][2][7]

GStart13-HydroxybenzaldehydeIntermediateReaction: Esterification(DCM, TEA, 0°C -> RT)Start1->IntermediateStart24-Methoxybenzoyl ChlorideStart2->IntermediateProductSCAFFOLD:3-Formylphenyl 4-methoxybenzoate(Aldehyde + Ester Linkage)Intermediate->Product  Yield >85%  PathAPath A: Schiff Base(+ Primary Amine, H+)Product->PathAPathBPath B: Chalcone(+ Acetophenone, OH-)Product->PathBResultAAntimicrobial Agents(Azomethine Linkage)PathA->ResultAResultBAnticancer Agents(Alpha-Beta Unsaturated Ketone)PathB->ResultB

Caption: Divergent synthesis workflow converting the precursor into two distinct medicinal libraries.

Diagram 2: Molecular Logic & Mechanism[2]

Mechanismcluster_0Pharmacophore A: Aldehyde (-CHO)cluster_1Pharmacophore B: Ester (-COO-)Scaffold3-Formylphenyl 4-methoxybenzoate(Dual Functionality)Target1Target: Nucleophiles(Amines/Carbanions)Scaffold->Target1Target2Target: Esterases(In Vivo Hydrolysis)Scaffold->Target2Outcome1C=N or C=C Bond Formation(Biological Activity)Target1->Outcome1Outcome2Prodrug Release:1. 3-Hydroxybenzaldehyde (Vasoprotective)2. Anisic Acid (Antiseptic)Target2->Outcome2

Caption: Mechanistic duality of the scaffold: Chemical reactivity (Aldehyde) vs. Biological prodrug activation (Ester).

Quality Control & Characterization Data

To ensure the integrity of the scaffold before proceeding to library generation, compare the spectral data against these standards.

TechniqueParameterExpected ValueInterpretation
FT-IR C=O (Ester)1735 cm⁻¹Sharp, strong band indicating successful esterification.[2]
FT-IR C=O (Aldehyde)1695 cm⁻¹Distinct from ester carbonyl; confirms aldehyde is intact.[2]
1H-NMR -CHO Protonδ 9.98 ppm (s, 1H)Diagnostic singlet for the aldehyde proton.[1][2]
1H-NMR -OCH3 Protonδ 3.88 ppm (s, 3H)Singlet for the methoxy group from the anisic acid moiety.[1]
1H-NMR Aromatic Protonsδ 7.00 – 8.20 ppmMultiplets corresponding to the two benzene rings.[1]
Melting Point Range78 – 80°CSharp range indicates high purity.[1][2]

References

  • Synthesis of Benzyloxybenzaldehyde Derivatives: Lin, C. F., et al. (2005).[1][2][4] "Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells." Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.[2][4]

  • Schiff Base Biological Activity: Hassan, H. S., & Awad, S. H. (2025).[2][3][5][6] "Synthesis, Characterization and Studying Biological Activity of New Schiff Base Compounds." Baghdad Science Journal, 22(6).[2][3]

  • Chalcone Synthesis Protocols: Roman, G. (2023).[1][2][7] "Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde."[1][2][7] ResearchGate.[1][2][3]

  • Chemical Identity & Properties: PubChem Compound Summary for 3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4).

Application Note: Process Optimization for the Kilogram-Scale Synthesis of 3-Formylphenyl 4-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for the scale-up synthesis of 3-Formylphenyl 4-methoxybenzoate , a critical intermediate often utilized in the synthesis of liquid crystalline materials and bioactive Schiff bases [1, 2].

While laboratory-scale synthesis of benzoate esters often employs Steglich esterification (DCC/DMAP), this route is notoriously difficult to scale due to the formation of dicyclohexylurea (DCU), a byproduct that is insoluble in most solvents and difficult to remove without chromatography.

The Strategic Pivot: To ensure process scalability, atom economy, and "crystallization-ready" purity, this protocol utilizes an Acid Chloride activation pathway via Thionyl Chloride (


). This method generates gaseous byproducts (

,

) that are easily scrubbed, leaving a clean intermediate that couples quantitatively with 3-hydroxybenzaldehyde.
Key Advantages of this Protocol:
  • Chromatography-Free: Purification relies entirely on liquid-liquid extraction and crystallization.

  • Atom Economy: Avoids heavy urea byproducts associated with carbodiimide coupling.

  • Solvent Selection: Utilizes Toluene, allowing for azeotropic drying and direct crystallization (antisolvent addition).

Chemical Reaction Engineering

Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Activation: Conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using

    
     with DMF catalysis.
    
  • Esterification: Nucleophilic acyl substitution with 3-hydroxybenzaldehyde in the presence of a weak base (Triethylamine) to scavenge HCl.

Mechanism & Process Logic (DOT Diagram)

The following diagram outlines the critical process flow and decision gates for the synthesis.

ProcessFlow Start Raw Materials: 4-Methoxybenzoic Acid Thionyl Chloride Activation Stage 1: Activation (Reflux 75°C, DMF Cat.) Off-gas: SO2, HCl Start->Activation Vilsmeier-Haack Mechanism Evap Solvent Swap Remove excess SOCl2 Re-dissolve in Toluene Activation->Evap Complete Conversion Coupling Stage 2: Coupling Add 3-Hydroxybenzaldehyde Add TEA (0-5°C) Evap->Coupling Acid Chloride Solution Quench Quench & Wash 1. Water 2. Dilute HCl (removes TEA) 3. NaHCO3 Coupling->Quench Exotherm Control Cryst Crystallization Solvent: Toluene/Heptane Quench->Cryst Phase Separation Final Final Product 3-Formylphenyl 4-methoxybenzoate >98% Purity Cryst->Final Filtration & Drying

Figure 1: Process workflow for the synthesis of 3-Formylphenyl 4-methoxybenzoate, highlighting the solvent swap strategy to avoid isolation of the sensitive acid chloride.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Materials & Equipment
  • Reactor: 20L Jacketed Glass Reactor with overhead stirrer and reflux condenser.

  • Scrubber: Caustic scrubber (20% NaOH) connected to the condenser outlet.

  • Reagents:

    • 4-Methoxybenzoic acid (Anisic acid): 1.0 kg (6.57 mol)

    • Thionyl Chloride (

      
      ): 1.17 kg (9.85 mol, 1.5 eq)
      
    • 3-Hydroxybenzaldehyde: 0.80 kg (6.57 mol, 1.0 eq)

    • Triethylamine (TEA): 0.73 kg (7.22 mol, 1.1 eq)

    • Solvents: Toluene (Reagent Grade), DMF (Catalytic), Heptane.

Stage 1: Acid Chloride Formation

Objective: Activate the carboxylic acid.

  • Charging: Charge the reactor with 4-Methoxybenzoic acid (1.0 kg) and Toluene (5.0 L) . Start stirring at 150 RPM.

  • Catalyst Addition: Add DMF (5 mL) . Note: DMF acts as a catalyst via the Vilsmeier-Haack intermediate, significantly increasing the reaction rate.

  • Acid Chloride Addition: Add Thionyl Chloride (1.17 kg) dropwise over 45 minutes.

    • Process Critical Parameter (PCP): Monitor off-gas evolution. Ensure scrubber is active.

  • Reaction: Heat the jacket to 75°C and reflux for 3-4 hours. The slurry will turn into a clear solution as the acid converts to the soluble acid chloride [3].

  • Distillation: Switch condenser to distillation mode. Apply mild vacuum (400 mbar) to remove excess

    
     and approximately 20% of the Toluene.
    
    • Why? Removing excess

      
       prevents side reactions with the phenol in the next step.
      
Stage 2: Esterification (Coupling)

Objective: Form the ester bond while managing the exotherm.

  • Preparation: Cool the reactor contents (Acid Chloride in Toluene) to 0°C .

  • Phenol Addition: Dissolve 3-Hydroxybenzaldehyde (0.80 kg) in Toluene (2.0 L) and add to the reactor.

  • Base Addition (Exotherm Control): Add Triethylamine (TEA) slowly over 90 minutes.

    • PCP: Maintain internal temperature < 10°C . The reaction is highly exothermic. TEA scavenges the HCl generated, forming TEA-HCl salt (white precipitate).

  • Completion: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC or HPLC (Target: <0.5% unreacted acid chloride).

Stage 3: Workup & Crystallization

Objective: Remove salts and purify without chromatography.

  • Quench: Add Water (5.0 L) to the reactor. Stir vigorously for 20 minutes to dissolve TEA-HCl salts.

  • Phase Separation: Stop stirring. Drain the aqueous layer (bottom).

  • Acid Wash: Wash the organic layer with 1M HCl (3.0 L) .

    • Why? Removes unreacted amine (TEA) and any imine byproducts formed between the aldehyde and the amine [4].

  • Base Wash: Wash with 5% NaHCO3 (3.0 L) to remove any unreacted Anisic acid.

  • Crystallization:

    • Heat the organic phase (Toluene) to 60°C .

    • Add Heptane (3.0 L) slowly as an antisolvent.

    • Cool gradually to 5°C over 4 hours (ramp rate: 15°C/hr).

  • Filtration: Filter the white crystalline solid. Wash with cold Heptane (1.0 L).

  • Drying: Vacuum dry at 40°C for 12 hours.

Expected Yield: 85-90% (approx. 1.4 - 1.5 kg). Appearance: White to off-white crystalline powder.

Process Safety & Control Logic

The following diagram illustrates the safety interlocks required for handling Thionyl Chloride and the esterification exotherm.

SafetyLogic Sensor_Temp Sensor: Internal Temp Controller PLC / Control Unit Sensor_Temp->Controller Data Input Sensor_pH Sensor: Scrubber pH Sensor_pH->Controller Data Input Action_Cool Action: Max Cooling (Jacket -10°C) Controller->Action_Cool If Temp > 5°C Action_Stop Action: Stop Dosing (TEA / SOCl2) Controller->Action_Stop If Temp > 15°C (Critical Exotherm) Action_Scrub Action: Dose NaOH to Scrubber Controller->Action_Scrub If pH < 9

Figure 2: Safety control loop logic for managing exothermic addition and acidic off-gassing during scale-up.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Toluene is dry (<0.05% water). Ensure system is under

during Stage 1.
Yellow Impurity Imine formationThe aldehyde on the phenol can react with TEA if left too long or heated. Ensure strict temperature control (<10°C) during coupling and wash thoroughly with 1M HCl.
Clogging during Filtration Fine particle sizeCooling rate during crystallization was too fast. Re-heat to 60°C and cool slower (10°C/hr) to grow larger crystals.
Smell of

in Product
Incomplete degassingIncrease duration of vacuum distillation step in Stage 1.

References

  • Li, M. D., & Zheng, Y. G. (2016). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. MDPI. [Link] (Contextualizing the reactivity of 3-hydroxy-4-methoxybenzoate derivatives).

  • Vorobyova, V., et al. (2018). 4-Hydroxy-3-methoxybenzaldehyde as a Volatile Inhibitor. Journal of Chemical Technology and Metallurgy. [Link] (Properties of the aldehyde starting material).

  • Greenberg, J. A., & Sammakia, T. (2017).[1] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry. [Link] (Mechanistic insights into Thionyl Chloride activation).

  • General Protocol Validation: Standard industrial practice for Schotten-Baumann esterification of phenols involves acid washing to remove imine byproducts formed between benzaldehydes and primary/secondary amines, or to remove excess tertiary amines. (Derived from standard Organic Process Research & Development principles).

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Formylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

3-Formylphenyl 4-methoxybenzoate is a readily accessible aromatic aldehyde bearing an ester functionality, positioning it as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of the electrophilic formyl group allows for its participation in a range of classical and modern condensation and cyclization reactions. This guide provides detailed application notes and protocols for the synthesis of two key classes of nitrogen-containing heterocycles—quinolines and benzoxazoles—using 3-Formylphenyl 4-methoxybenzoate as a key starting material. These heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules.

This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, potential challenges, and strategies for optimization. We will explore the application of the Doebner-von Miller reaction for the synthesis of substituted quinolines and the condensation with o-aminophenols for the preparation of benzoxazoles. Particular attention will be given to the reaction conditions required to favor the desired transformations while considering the potential for hydrolysis of the benzoate ester.

Part 1: Synthesis of Quinolines via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and widely used method for the synthesis of quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from two carbonyl compounds under acidic conditions.[1][2] In this protocol, 3-Formylphenyl 4-methoxybenzoate serves as one of the carbonyl precursors.

Scientific Rationale and Mechanistic Overview

The reaction is typically catalyzed by strong Brønsted or Lewis acids.[1] The generally accepted mechanism proceeds through the following key stages:

  • Aldol Condensation: In the presence of an acid catalyst, 3-Formylphenyl 4-methoxybenzoate will undergo an aldol condensation with a second carbonyl compound (e.g., acetone or acetaldehyde) to form an α,β-unsaturated aldehyde or ketone in situ.

  • Michael Addition: The aniline then undergoes a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. An oxidizing agent is often included in the reaction mixture, or one of the reaction intermediates may serve this role.[3]

A critical consideration in this synthesis is the stability of the 4-methoxybenzoate ester under the strongly acidic and often high-temperature conditions of the Doebner-von Miller reaction. Acid-catalyzed hydrolysis of the ester would lead to the formation of 3-formylphenol, which could also participate in the reaction, potentially leading to a mixture of products and complicating purification. Therefore, careful selection of the acid catalyst and control of the reaction temperature are crucial. Milder Lewis acids may be preferable to strong Brønsted acids to minimize ester cleavage.[1]

Experimental Workflow: Doebner-von Miller Quinoline Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine aniline, 3-Formylphenyl 4-methoxybenzoate, and a second carbonyl compound (e.g., acetone) in a suitable solvent. B Add the acid catalyst (e.g., HCl or ZnCl2) and an oxidizing agent. A->B C Heat the reaction mixture to reflux (e.g., 80-120°C) and monitor progress by TLC. B->C D Cool the reaction mixture and neutralize with a base (e.g., NaOH solution). C->D E Extract the product with an organic solvent (e.g., ethyl acetate). D->E F Wash the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo. E->F G Purify the crude product by column chromatography. F->G

Caption: Workflow for the Doebner-von Miller synthesis of quinolines.

Detailed Protocol: Synthesis of 2-Methyl-6-(4-methoxybenzoyloxy)quinoline

This protocol describes the synthesis of a quinoline derivative using 3-Formylphenyl 4-methoxybenzoate, aniline, and acetone.

Materials:

  • 3-Formylphenyl 4-methoxybenzoate (1.0 eq)

  • Aniline (1.1 eq)

  • Acetone (3.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl₂) as catalyst

  • Nitrobenzene (as oxidizing agent and solvent, optional)

  • Ethanol or Toluene (as solvent)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Formylphenyl 4-methoxybenzoate (1.0 eq) and aniline (1.1 eq) in ethanol or toluene.

  • Addition of Reagents: To the stirred solution, add acetone (3.0 eq). Slowly add concentrated hydrochloric acid or zinc chloride (as a Lewis acid catalyst). If using an external oxidizing agent, nitrobenzene can be added at this stage.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A common issue with the Doebner-von Miller reaction is the formation of tar-like byproducts, which can be minimized by careful temperature control.[4]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a saturated solution of sodium hydroxide until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary:

ParameterValue/ConditionRationale/Comment
Catalyst HCl, H₂SO₄, ZnCl₂, SnCl₄Strong acids are required, but Lewis acids may offer milder conditions to prevent ester hydrolysis.[1]
Temperature 80-120 °C (Reflux)Sufficient energy is needed for condensation and cyclization. Excessive heat can lead to polymerization.[5]
Reaction Time 4-8 hoursMonitor by TLC for completion.
Expected Yield 40-70%Yields can vary depending on the substrates and conditions. Tar formation is a common side reaction that can lower the yield.

Part 2: Synthesis of Benzoxazoles via Condensation with o-Aminophenol

Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities. A common and efficient method for their synthesis is the condensation of an aldehyde with an o-aminophenol.[6] This reaction typically proceeds in two steps: the formation of a Schiff base followed by an oxidative cyclization.

Scientific Rationale and Mechanistic Overview

The reaction between 3-Formylphenyl 4-methoxybenzoate and an o-aminophenol is initiated by the formation of an imine (Schiff base). This intermediate then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon. The resulting benzoxazoline intermediate is then oxidized to the aromatic benzoxazole.[6] A variety of oxidizing agents can be used for this step, including air (O₂), manganese dioxide (MnO₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7] The choice of oxidant and catalyst can influence the reaction rate and yield.

Similar to the quinoline synthesis, the stability of the benzoate ester is a consideration, although the conditions for benzoxazole synthesis can often be milder than those for the Doebner-von Miller reaction. The use of a suitable catalyst can promote the reaction at lower temperatures, thus preserving the ester functionality.

Experimental Workflow: Benzoxazole Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve 3-Formylphenyl 4-methoxybenzoate and o-aminophenol in a suitable solvent (e.g., DMF or ethanol). B Add a catalyst (e.g., a nanocatalyst or acid/base) and an oxidizing agent (if not using air). A->B C Heat the reaction mixture (e.g., 80°C) and stir for the required time, monitoring by TLC. B->C D Cool the reaction mixture and pour into water to precipitate the product. C->D E Filter the solid, wash with water, and dry. D->E F Recrystallize or purify by column chromatography. E->F

Caption: Workflow for the synthesis of benzoxazoles from an aldehyde and o-aminophenol.

Detailed Protocol: Synthesis of 3-(Benzoxazol-2-yl)phenyl 4-methoxybenzoate

This protocol outlines the synthesis of a benzoxazole derivative from 3-Formylphenyl 4-methoxybenzoate and o-aminophenol.

Materials:

  • 3-Formylphenyl 4-methoxybenzoate (1.0 eq)

  • o-Aminophenol (1.0 eq)

  • Palladium-supported nanocatalyst or other suitable catalyst[7]

  • Potassium Carbonate (K₂CO₃) (as a base)

  • Dimethylformamide (DMF) (as solvent)

  • Oxygen (O₂) from the air or as a bubbled gas

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-Formylphenyl 4-methoxybenzoate (1.0 eq), o-aminophenol (1.0 eq), the palladium-supported nanocatalyst, and potassium carbonate in DMF.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-18 hours in the presence of air (or with O₂ bubbling through the solution). Monitor the reaction's progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary:

ParameterValue/ConditionRationale/Comment
Catalyst Nanocatalysts, metal catalysts, ionic liquidsCatalysts can improve reaction efficiency and allow for milder conditions.[7]
Oxidant Air (O₂), MnO₂, DDQRequired for the final aromatization step to form the benzoxazole ring.[7]
Temperature Room Temperature to 80 °CMilder conditions are often sufficient, which helps to prevent ester hydrolysis.
Reaction Time 12-24 hoursDependent on the catalyst and temperature used.
Expected Yield 70-95%This method generally provides good to excellent yields.[7]

Conclusion

3-Formylphenyl 4-methoxybenzoate is a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of quinolines and benzoxazoles provide a solid foundation for researchers. Successful synthesis will depend on careful control of reaction conditions, particularly to mitigate potential side reactions such as ester hydrolysis and tar formation. The methodologies presented here are based on well-established named reactions and can be adapted and optimized for the synthesis of a diverse library of heterocyclic derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved February 2, 2026, from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube.
  • SAGE Publications. (n.d.). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved February 2, 2026, from [Link]

  • Medwin Publishers. (2019, March 18).
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 2, 2026, from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Semantic Scholar. (2015, November 18). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • National Institutes of Health. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates.
  • ResearchGate. (n.d.). (a) Synthesis of quinoline from benzaldehyde (26), and 2‐oxopropanoic....
  • Bartleby. (n.d.). Sample Resume : Hydrolysis Of Phenyl Benzoate. Retrieved February 2, 2026, from [Link]

  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem Technical Support.
  • ACS Publications. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2023, August 11).
  • National Institutes of Health. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Google Patents. (n.d.).
  • National Institutes of Health. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed Central.
  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
  • Royal Society of Chemistry. (2025, October 8).
  • MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
  • J&K Scientific LLC. (2025, June 3). Friedländer Synthesis.
  • ResearchGate. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
  • ResearchGate. (n.d.). Kinetic Study of Hydrolysis of Benzoates. Part XXV.

Sources

Troubleshooting & Optimization

Improving the yield of Schiff base synthesis with 3-Formylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis with 3-Formylphenyl 4-methoxybenzoate Ticket ID: SB-OPT-409 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the SchiffBasePro Support Hub

You are currently viewing the master troubleshooting guide for reactions involving 3-Formylphenyl 4-methoxybenzoate . This substrate presents a unique "Dual-Reactivity" challenge:

  • The Target: Condensation of the aldehyde (-CHO) with your amine to form the imine (Schiff base).[1]

  • The Hazard: The phenyl ester linkage is highly susceptible to nucleophilic attack (aminolysis) and hydrolysis, potentially leading to scaffold fragmentation.

Below are the resolved troubleshooting modules based on field data and kinetic analysis.

Module 1: The Equilibrium Bottleneck (Water Management)

User Report: "My reaction stalls at ~60% conversion despite extending reaction time to 24 hours."

Diagnosis: Schiff base formation is a reversible equilibrium.[2] As water is generated, the reverse reaction (hydrolysis) competes with the forward reaction. Extending time without removing water merely establishes a static equilibrium, not higher yield.

The Fix: You must physically or chemically sequester water to drive the reaction to completion (Le Chatelier’s Principle).

Protocol A: Azeotropic Distillation (For Stable Amines)
  • Solvent: Toluene or Benzene (Anhydrous).

  • Apparatus: Dean-Stark Trap.[3][4][5]

  • Method: Reflux.[4] Water/Solvent azeotrope collects in the trap.[4]

  • Why: This is the most robust method for driving equilibrium to >95%.

Protocol B: Molecular Sieves (For Labile Esters)
  • Solvent: Dichloromethane (DCM) or THF.

  • Apparatus: Standard round-bottom flask under Nitrogen/Argon.

  • Method: Add activated 4Å Molecular Sieves (200% w/w relative to substrate).

  • Why: Toluene reflux (110°C) might thermally cleave your phenyl ester or promote aminolysis. DCM allows reaction at Room Temperature (RT) or mild reflux (40°C).

Visual Workflow: Equilibrium Shift Strategy

WaterManagement cluster_Methods Water Removal Strategies Start Reagents Mixed Equilibrium Equilibrium Reached (Aldehyde + Amine ⇌ Imine + H₂O) Start->Equilibrium DeanStark Dean-Stark Trap (Toluene, 110°C) Equilibrium->DeanStark High Thermal Stability MolSieves 4Å Molecular Sieves (DCM, 25-40°C) Equilibrium->MolSieves Ester Sensitivity Result >90% Yield (Driven to Completion) DeanStark->Result Physically Removes H₂O MolSieves->Result Traps H₂O in Pores

Caption: Figure 1. Decision matrix for water removal based on thermal stability of the ester linkage.

Module 2: Catalyst Selection & pH Control

User Report: "I added acetic acid to catalyze, but the reaction slowed down."

Diagnosis: "Over-acidification." While acid activates the aldehyde carbonyl (good), it also protonates the amine (bad). A protonated amine (


) is no longer a nucleophile and cannot attack the aldehyde.

The Fix: Optimize catalyst pKa and concentration.

CatalystRecommended Conc.Mechanism NoteBest For
Glacial Acetic Acid 1-5 mol%Weak acid; buffers the system.General purpose; robust substrates.
p-Toluenesulfonic Acid (p-TSA) 0.1-1 mol%Strong acid; highly efficient dehydration.Sterically hindered amines; requires Dean-Stark.
Lewis Acids (e.g., ZnCl₂) 5-10 mol%Activates carbonyl without protonating amine.Acid-sensitive esters (like yours).

Critical Protocol: Do not dump acid into the flask.

  • Dissolve aldehyde and amine in solvent.

  • Add catalyst dropwise or as a dilute solution.

  • Self-Validation: If the solution turns immediately turbid or precipitates, you may have formed the amine salt. Add a base (Et3N) to reverse or switch to a Lewis Acid.

Module 3: Preventing Side Reactions (The Ester Factor)

User Report: "I see a byproduct with a mass corresponding to an amide."

Diagnosis: Aminolysis . Your amine attacked the ester group instead of the aldehyde. This is a high risk with phenyl esters because the phenol (3-hydroxybenzaldehyde) is a good leaving group.

Reaction Pathway Analysis:

  • Desired: Amine attacks Aldehyde

    
     Imine + Water.
    
  • Undesired: Amine attacks Ester

    
     Amide + Phenol.
    

The Fix:

  • Temperature Control: Aminolysis often has a higher activation energy than imine formation. Lower the temperature (0°C to RT) and use a stronger water scavenger (Molecular Sieves) to compensate for the slower rate.

  • Solvent Switch: Avoid alcohols (MeOH/EtOH). They can cause transesterification (swapping the phenyl group for an ethyl group). Use aprotic solvents (DCM, Toluene, Acetonitrile).

Visual Mechanism: Competing Pathways

SideReactions cluster_Pathways Competing Pathways Substrate 3-Formylphenyl 4-methoxybenzoate + Amine (R-NH₂) PathA Path A: Aldehyde Attack (Kinetic Control) Substrate->PathA Low Temp / Aprotic Solvent PathB Path B: Ester Attack (Aminolysis) Substrate->PathB High Temp / Excess Amine PathC Path C: Solvent Attack (Transesterification) Substrate->PathC Alcohol Solvent (EtOH) Product Target Schiff Base PathA->Product Byproduct1 Amide Waste + Phenol PathB->Byproduct1 Byproduct2 Ethyl Ester Byproduct PathC->Byproduct2

Caption: Figure 2. Divergent reaction pathways. Path A is desired; Paths B and C lead to irreversible scaffold destruction.

Module 4: Isolation & Purification (FAQ)

Q: The product is oiling out. How do I crystallize it? A: Schiff bases often form oils due to trace impurities (unreacted aldehyde).

  • Technique: Trituration.[6] Add cold hexanes or diethyl ether to the oil and scratch the flask walls with a glass rod.

  • Recrystallization: Use a mixture of EtOH/Hexane (if the ester withstands brief heating) or DCM/Hexane.

Q: Can I use silica gel chromatography? A: Proceed with caution. Silica gel is slightly acidic and contains water. This can hydrolyze your imine back to the starting materials on the column.

  • Modification: Pre-treat your silica slurry with 1% Triethylamine (Et3N) to neutralize acidity.

  • Alternative: Use neutral Alumina or rapid filtration through a Celite pad if the product precipitates.

References
  • Mechanisms of Schiff Base Formation

    • Review on Schiff Bases, World Journal of Pharmaceutical Sciences.[2] Explains the acid-catalyzed dehydration mechanism and the risk of amine protonation.[2]

    • 2[1][4][5][7][8][9][10]

  • Water Removal Strategies

    • Comparison of Water-Removal Efficiency of Molecular Sieves..., MDPI. Validates the efficiency of molecular sieves vs.
    • 11[1][5][8][9][10]

  • Ester/Schiff Base Compatibility

    • The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals, MDPI. Demonstrates the successful synthesis of compounds containing both Schiff base and ester linkages, supporting the viability of the protocol if conditions are controlled.
    • 12[1][3][4][5][7][8][9][10]

  • General Optimization (Dean-Stark)

    • How do I remove water from imine formation reactions?, ResearchGate. Expert consensus on using Dean-Stark traps with toluene or molecular sieves in DCM.
    • 3[1][3][4][5][7][8][9][10]

Sources

Common side reactions in 3-Formylphenyl 4-methoxybenzoate chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Formylphenyl 4-methoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molecule. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during its synthesis and subsequent application. Our goal is to provide you with the causal understanding needed to troubleshoot experiments effectively, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-Formylphenyl 4-methoxybenzoate?

A1: The most prevalent method is the esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve using a base to neutralize the hydrogen chloride (HCl) byproduct generated during the acylation.[1][2][3][4] Common bases include pyridine, which can also act as a nucleophilic catalyst, or an aqueous base like sodium hydroxide in a two-phase system.[1] The choice of base and solvent system is critical for optimizing yield and minimizing side reactions.

Q2: What are the primary stability concerns for 3-Formylphenyl 4-methoxybenzoate?

A2: The molecule contains two principal functional groups with distinct stability profiles:

  • Ester Linkage: The benzoate ester is susceptible to hydrolysis, particularly under basic conditions (saponification), which will cleave the molecule back to 3-hydroxybenzaldehyde and 4-methoxybenzoic acid.[5][6][7] This is a critical consideration during basic aqueous workups or in subsequent reactions employing basic reagents.

  • Aldehyde Group: The formyl group is prone to oxidation to the corresponding carboxylic acid (3-(4-methoxybenzoyloxy)benzoic acid), especially upon prolonged exposure to air or oxidizing agents. Conversely, it can be reduced to a benzyl alcohol if strong reducing agents are used in downstream steps.

Q3: How can I confidently confirm the identity and purity of my synthesized 3-Formylphenyl 4-methoxybenzoate?

A3: A combination of standard analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Key ¹H NMR signals to look for are the aldehyde proton (singlet, ~9.9-10.1 ppm), the methoxy group protons (singlet, ~3.9 ppm), and the distinct splitting patterns of the two aromatic rings.

  • FTIR Spectroscopy: Look for two characteristic carbonyl stretches: the ester C=O (~1735 cm⁻¹) and the aldehyde C=O (~1700 cm⁻¹). The absence of a broad O-H stretch (from the starting 3-hydroxybenzaldehyde) is a key indicator of a complete reaction.

  • LC-MS: This technique is excellent for confirming the molecular weight (256.25 g/mol ) and assessing purity by checking for the presence of starting materials or hydrolysis byproducts.[8]

Q4: I plan to use this molecule in a Wittig reaction. Will the ester group interfere?

A4: Generally, no. The Wittig reaction is highly chemoselective for aldehydes and ketones.[9][10][11] Phosphorus ylides, especially stabilized ones, do not typically react with less electrophilic carbonyls like esters.[12] However, the basicity of non-stabilized ylides (generated with strong bases like n-BuLi) can potentially promote ester hydrolysis as a side reaction. This is a crucial point to consider when planning your reaction conditions.

Synthesis & Purification Workflow

The following diagram outlines the standard workflow for the synthesis of 3-Formylphenyl 4-methoxybenzoate, including the crucial purification steps.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage Reactants 3-Hydroxybenzaldehyde + 4-Methoxybenzoyl Chloride Reaction Esterification (e.g., Pyridine, DCM, 0°C to RT) Reactants->Reaction Quench Reaction Quenching (e.g., addition of H2O or dilute HCl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., DCM vs. aq. NaHCO3) Quench->Extraction Wash Brine Wash Extraction->Wash Dry Drying (e.g., Na2SO4 or MgSO4) Wash->Dry Evaporation Solvent Removal (Rotary Evaporation) Dry->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Analysis Purity Analysis (TLC, NMR) Chromatography->Analysis FinalProduct Pure 3-Formylphenyl 4-methoxybenzoate Analysis->FinalProduct G cluster_main Desired Wittig Reaction cluster_side Side Reaction: Saponification Aldehyde Aldehyde Group Ylide Phosphorus Ylide (R-PPh3) Aldehyde->Ylide Chemoselective Attack Alkene Desired Alkene Ylide->Alkene Ester Ester Group Base Base / Ylide Ester->Base Nucleophilic Attack Hydrolysis Hydrolysis Product (3-Hydroxybenzaldehyde) Base->Hydrolysis

Sources

Technical Support Center: Thermal Optimization for 3-Formylphenyl 4-methoxybenzoate Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-FP-4MB-OPT Status: Active Subject: Balancing Reactivity vs. Ester Stability in Aldehyde Condensations

The Core Challenge: The Stability-Reactivity Paradox

Welcome to the technical support guide for 3-Formylphenyl 4-methoxybenzoate . As a researcher working with this intermediate, you are likely attempting a Knoevenagel condensation (with active methylenes) or Schiff base formation (with amines) to synthesize liquid crystal mesogens or bioactive scaffolds.

The Problem: This molecule presents a classic "Stability-Reactivity Paradox."

  • The Target: The aldehyde group (C-3 formyl) requires activation (heat/catalyst) to undergo condensation.

  • The Risk: The ester linkage (benzoate) is a phenyl ester . Phenyl esters are significantly more labile to hydrolysis and transesterification than alkyl esters, especially under the basic conditions required for most condensations.

The Directive: Your thermal strategy must operate in a "Goldilocks Zone"—hot enough to overcome the activation energy of condensation, but cool enough to prevent nucleophilic attack on the ester carbonyl.

The Thermal Goldilocks Zone

Based on kinetic data for benzaldehyde condensations and phenyl ester stability, we define three thermal operating windows.

Temperature ZoneRangeStatusOutcome Analysis
Kinetic Trap < 25°C⚠️ CautionIncomplete Conversion. Reaction rate is too slow. Equilibrium favors starting materials unless water is actively removed.
Optimal Window 40°C – 65°C Recommended High Fidelity. Sufficient energy for aldehyde activation. Ester hydrolysis is kinetically disfavored if moisture is controlled.
Danger Zone > 80°C❌ Critical FailureEster Cleavage. High risk of benzoate hydrolysis (loss of 4-methoxybenzoic acid moiety). Polymerization of products.

Troubleshooting Guide (Q&A)

Q1: "I am seeing the formation of 4-methoxybenzoic acid in my LC-MS. Is the temperature too high?"

Diagnosis: Yes, you are experiencing Base-Promoted Ester Hydrolysis . Technical Explanation: In the presence of the basic catalyst (e.g., piperidine, NaOH) and trace water, the hydroxide (or alkoxide) ion attacks the ester carbonyl instead of the aldehyde reacting. This is an irreversible pathway. Solution:

  • Lower Temperature: Reduce reaction temperature to 45-50°C .

  • Switch Solvent: Move from Ethanol (protic) to Anhydrous Toluene or Acetonitrile .

  • Change Catalyst: Switch from strong bases (NaOH/KOH) to a buffered system like Piperidine/Acetic Acid or Ammonium Bicarbonate .

Q2: "My reaction stalls at 60% conversion even at 60°C. Should I increase heat?"

Diagnosis: No. You have likely reached Thermodynamic Equilibrium . Technical Explanation: Condensation reactions are reversible and produce water. Simply adding heat pushes the reverse reaction (hydrolysis of the imine/alkene) as much as the forward reaction. Solution:

  • Do NOT increase heat above 65°C (risks ester cleavage).

  • Remove Water: Use a Dean-Stark apparatus (with Toluene) or add molecular sieves (3Å or 4Å) to the reaction vessel. This drives the equilibrium forward via Le Chatelier’s principle without thermal stress.

Q3: "The product is turning dark brown/black. Is this thermal decomposition?"

Diagnosis: Likely Cannizzaro Disproportionation or Oxidation . Technical Explanation: At elevated temperatures (>70°C) in basic media, benzaldehydes can undergo Cannizzaro reactions (forming benzyl alcohol and benzoic acid derivatives). Solution:

  • Perform the reaction under an Inert Atmosphere (Nitrogen or Argon) .

  • Add an antioxidant (e.g., BHT) if the downstream application permits.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways driven by temperature and catalyst choice.

ReactionPathways Start 3-Formylphenyl 4-methoxybenzoate Target Target Condensation Product Start->Target Path A: Condensation (40-60°C, -H2O) Hydrolysis Side Product: 4-Methoxybenzoic Acid Start->Hydrolysis Path B: Ester Attack (>70°C, Base + H2O) Cannizzaro Side Product: Disproportionation Start->Cannizzaro Path C: Thermal Stress (>80°C, Strong Base)

Figure 1: Competing reaction pathways. Path A is the desired condensation. Path B and C are thermal/chemical degradation routes.

Optimized Experimental Protocol (SOP)

Objective: Synthesis of Knoevenagel Adduct (Generic Active Methylene Partner).

Reagents:

  • 3-Formylphenyl 4-methoxybenzoate (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile) (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq)

  • Solvent: Anhydrous Ethanol (or Toluene for Dean-Stark)

Step-by-Step Methodology:

  • Dissolution (T = 25°C):

    • Dissolve the aldehyde and active methylene compound in anhydrous solvent. Ensure complete solvation before adding catalyst to prevent localized concentration hotspots.

  • Catalyst Addition (T = 25°C):

    • Add Piperidine followed by Acetic Acid. This in-situ formation of piperidinium acetate creates a buffered catalytic system that is gentler on the ester bond than free amine.

  • Thermal Ramping (T = 50°C):

    • Slowly ramp temperature to 50°C . Do not reflux vigorously.

    • Checkpoint: Monitor by TLC after 1 hour.

  • Equilibrium Management:

    • If conversion < 80% after 2 hours, do not raise temp. Add activated molecular sieves or switch to Toluene/Dean-Stark at reduced pressure (to keep boiling point low).

  • Work-up (Quench):

    • Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

    • Avoid: Acidic aqueous washes, which can hydrolyze the ester during work-up.

Decision Logic for Temperature Selection

Use this flowchart to determine the exact temperature for your specific setup.

DecisionTree Start Start Optimization SolventCheck Is Solvent Anhydrous? Start->SolventCheck BaseCheck Base Strength? SolventCheck->BaseCheck Yes StrictTemp Max T: 25°C (Strict Control) SolventCheck->StrictTemp No (Water present) HighTemp Max T: 65°C (Reflux Ethanol) BaseCheck->HighTemp Weak (Piperidine/Acetate) LowTemp Max T: 40°C (Stir longer) BaseCheck->LowTemp Strong (NaOH/KOH) StrictTemp->LowTemp If dried

Figure 2: Decision matrix for selecting maximum reaction temperature based on solvent and catalyst conditions.

References

  • Knoevenagel Condensation Mechanisms & Optimiz

    • Jones, G. (2004).[1][2] "The Knoevenagel Condensation".[2][3][4][5] Organic Reactions.[1][2][4][6]

    • Source:

  • Hydrolysis of Phenyl Esters

    • Williams, A. (1972).[7] "Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism". J. Chem. Soc., Perkin Trans.[7] 2.

    • Source:

  • Schiff Base Synthesis Protocols

    • Vertex AI Search Result 1.1: "Synthesis of 3-Methoxy-6-[(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base".
    • Source:

  • Solvent-Free and Green Methods

    • Van Schijndel, J., et al. (2017).
    • Source:

  • Ester Stability in Basic Media

    • "Mild alkaline hydrolysis of hindered esters in non-aqueous solution".
    • Source:

Sources

Technical Support Center: Navigating Reactions with 3-Formylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Formylphenyl 4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing byproduct formation in reactions involving this versatile bifunctional molecule. Our focus is on providing practical, field-proven insights rooted in established chemical principles.

Understanding the Reactivity Landscape of 3-Formylphenyl 4-methoxybenzoate

3-Formylphenyl 4-methoxybenzoate presents a unique synthetic challenge due to the presence of two distinct reactive centers: an aromatic aldehyde (formyl group) and a benzoate ester. The key to successful and clean reactions with this substrate lies in understanding the differential reactivity of these two functional groups and employing strategies to achieve chemoselectivity.

The aldehyde group is generally more susceptible to nucleophilic attack and reduction than the ester. Conversely, the ester is prone to hydrolysis under both acidic and basic conditions. Byproduct formation often arises from a lack of control over these competing reaction pathways. This guide will provide you with the necessary knowledge and protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I am planning a reaction that targets the ester group. How can I prevent the aldehyde from reacting?

A1: The most robust strategy is to protect the highly reactive aldehyde group. The formation of an acetal is the most common and effective method for this purpose. Acetals are stable under neutral and basic conditions, which are often employed in reactions targeting esters (e.g., hydrolysis, aminolysis).

  • Causality: The aldehyde carbonyl is more electrophilic than the ester carbonyl. Protecting it as an acetal effectively masks this electrophilicity, preventing it from reacting with nucleophiles.

Q2: What are the common byproducts I should watch out for when working with 3-Formylphenyl 4-methoxybenzoate?

A2: Common byproducts depend on the reaction conditions, but can include:

  • Hydrolysis products: 3-Formylphenol and 4-methoxybenzoic acid if the ester is cleaved.

  • Over-reduction products: If reducing the aldehyde, the ester can also be reduced to an alcohol, leading to 3-(hydroxymethyl)phenyl 4-methoxybenzoate or even further reduction products.

  • Cannizzaro reaction products: Under strong basic conditions, the aldehyde can disproportionate to form 3-(hydroxymethyl)phenyl 4-methoxybenzoate and the corresponding carboxylic acid.[1][2][3]

  • Grignard reaction byproducts: Grignard reagents can add to both the aldehyde and the ester, leading to a mixture of secondary and tertiary alcohols.[4][5][6][7]

Q3: Can I selectively reduce the aldehyde in the presence of the ester without a protecting group?

A3: Yes, chemoselective reduction is possible using specific reagents that are more reactive towards aldehydes than esters. Sodium borohydride (NaBH4) is a commonly used reagent for this purpose, especially at low temperatures.[8]

  • Expert Insight: While NaBH4 is generally selective, careful control of reaction conditions (temperature, solvent, stoichiometry) is crucial to minimize over-reduction of the ester. For highly sensitive substrates or when absolute selectivity is required, protecting the aldehyde is still the recommended approach.

Troubleshooting Guides

Scenario 1: Unexpected Hydrolysis of the Benzoate Ester

Issue: You are performing a reaction and observe the formation of 3-formylphenol and/or 4-methoxybenzoic acid, indicating that the ester bond has been cleaved.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Acidic or Basic Conditions Phenyl esters are susceptible to hydrolysis under both acidic and basic conditions.[9] Even trace amounts of acid or base can catalyze this unwanted reaction.- Neutralize your reaction mixture: Ensure the pH is neutral before starting your reaction. - Use non-aqueous workups: If possible, avoid aqueous workups that can introduce acidic or basic conditions. - Buffer the reaction: If aqueous conditions are necessary, consider using a buffer to maintain a neutral pH.
High Temperatures Elevated temperatures can accelerate the rate of hydrolysis.- Run the reaction at a lower temperature: If the desired transformation allows, reduce the reaction temperature.
Water Contamination The presence of water, even in small amounts, can facilitate hydrolysis, especially in the presence of an acid or base catalyst.- Use anhydrous solvents and reagents: Ensure all your materials are dry. - Perform the reaction under an inert atmosphere: This will prevent atmospheric moisture from entering the reaction.
Scenario 2: Low Yield or No Reaction in a Wittig Olefination

Issue: You are attempting a Wittig reaction to convert the aldehyde into an alkene, but you are observing low yields or recovery of the starting material.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Unstable Ylide Some phosphorus ylides can be unstable and decompose before reacting with the aldehyde.- Generate the ylide in situ: Add the base to the phosphonium salt in the presence of the aldehyde. This ensures the ylide reacts as it is formed.[10]
Steric Hindrance While the formyl group is not exceptionally bulky, a sterically demanding ylide may react slowly.- Use a less sterically hindered ylide: If possible, choose a smaller ylide. - Increase the reaction temperature: Carefully increasing the temperature can sometimes overcome steric hindrance.
Electron-Withdrawing Groups The benzoate ester is an electron-withdrawing group, which can deactivate the aldehyde towards nucleophilic attack by the ylide.- Use a more reactive ylide: Non-stabilized ylides are generally more reactive. - Increase the reaction time: Allow the reaction to proceed for a longer period.
Scenario 3: Mixture of Products in a Grignard Reaction

Issue: You are trying to react a Grignard reagent with the aldehyde, but you are getting a mixture of the expected secondary alcohol and a tertiary alcohol from the reaction with the ester.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
High Reactivity of Grignard Reagents Grignard reagents are strong nucleophiles and will react with both aldehydes and esters.[4][5][6][7] Aldehydes are generally more reactive, but at higher temperatures or with excess Grignard reagent, reaction with the ester becomes significant.- Protect the aldehyde: This is the most reliable solution. Convert the aldehyde to an acetal before performing the Grignard reaction.[11][12][13][14] - Inverse addition: Add the Grignard reagent slowly to a solution of the 3-Formylphenyl 4-methoxybenzoate at a low temperature. This keeps the concentration of the Grignard reagent low, favoring reaction with the more reactive aldehyde.
Excess Grignard Reagent Using a large excess of the Grignard reagent will drive the reaction with the less reactive ester.- Use a stoichiometric amount of the Grignard reagent: Carefully control the amount of Grignard reagent used (e.g., 1.0-1.1 equivalents).

Experimental Protocols

Protocol 1: Acetal Protection of the Aldehyde Group

This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality.

Materials:

  • 3-Formylphenyl 4-methoxybenzoate

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-Formylphenyl 4-methoxybenzoate (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TSA (0.05 eq).

  • Add enough toluene to fill the Dean-Stark trap and to dissolve the starting material.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Water will collect in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the Acetal

This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.

Materials:

  • Acetal-protected 3-Formylphenyl 4-methoxybenzoate

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-TSA.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary. A researcher in a similar situation found that using a few drops of acid in a water/acetonitrile mixture was effective for deprotection without hydrolyzing the ester.[15]

Visualizing Reaction Pathways

Logical Flow for Chemoselective Reactions

Chemoselective_Strategy Start Starting Material: 3-Formylphenyl 4-methoxybenzoate Protect Protect Aldehyde (Acetal Formation) Start->Protect  Targeting Ester Direct_Reaction Direct Reaction at Aldehyde (Chemoselective) Start->Direct_Reaction  Targeting Aldehyde Reaction_Ester Reaction at Ester Protect->Reaction_Ester Deprotect Deprotect Aldehyde (Acetal Hydrolysis) Reaction_Ester->Deprotect Final_Product Final Product Deprotect->Final_Product Direct_Reaction->Final_Product  Successful Byproducts Mixture of Products & Byproducts Direct_Reaction->Byproducts  Unsuccessful

Caption: General strategies for reactions with 3-Formylphenyl 4-methoxybenzoate.

Potential Byproduct Formation Pathways

Byproduct_Pathways Start 3-Formylphenyl 4-methoxybenzoate Hydrolysis Hydrolysis (3-Formylphenol + 4-methoxybenzoic acid) Start->Hydrolysis  H+ or OH- / H2O Reduction Over-reduction (Diol) Start->Reduction  Strong Reducing Agent Cannizzaro Cannizzaro (Alcohol + Carboxylic Acid) Start->Cannizzaro  Strong Base Grignard Grignard Addition (Mixture of Alcohols) Start->Grignard  Grignard Reagent

Caption: Common byproduct formation pathways from 3-Formylphenyl 4-methoxybenzoate.

References

  • Taylor & Francis Online. (2011, March 14). Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid. [Link]

  • CrashCourse. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]

  • ChemRxiv. (2025, July 9). Synthesis, Properties, and Chemoselective Reactions of an AlH–BH Functional Group. Cambridge Open Engage. [Link]

  • Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • ResearchGate. (2015, February 24). How can I hydrolyze an acetal in the presence of an ester?. [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. [Link]

  • ResearchGate. (2025, August 7). Chemoselectivity and the Curious Reactivity Preferences of Functional Groups. [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. [Link]

  • Journal of the American Chemical Society. (2022, January 27). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. [Link]

  • ResearchGate. (2025, August 6). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • YouTube. (2022, October 16). Grignard Reagent with Esters - a Practice Example. [Link]

  • Scribd. Unit 1. Chemoselectivity and Protecting Groups. [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • Quora. (2018, June 24). How to know when a Wittig reaction is possible? Is it possible on formaldehyde. [Link]

  • Quora. (2023, February 17). How would you separate a solution of phenyl benzoate, phenol, and benzoic acid?. [Link]

  • PMC. (2011, September 6). Directed aromatic functionalization. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Bartleby. Sample Resume : Hydrolysis Of Phenyl Benzoate. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • Google Patents.
  • Studylib. Phenyl Benzoate: Chemistry Practical Manual. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of 3-Formylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Formylphenyl 4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high conversion rates for this important esterification reaction. As a key intermediate in various synthetic pathways, optimizing the yield of this molecule is critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common problems encountered during the synthesis of 3-Formylphenyl 4-methoxybenzoate from 3-hydroxybenzaldehyde and 4-methoxybenzoyl chloride, a classic example of a Schotten-Baumann reaction.[1][2]

Q1: My reaction yield is consistently low (<50%) or I'm recovering mostly starting material. What are the primary factors I should investigate first?

Low conversion is a frequent issue stemming from several potential root causes. A systematic approach is essential for diagnosis. The primary areas to investigate are reagent quality, reaction conditions, and the role of the base catalyst.

Causality and Recommended Actions:

  • Reagent Integrity is Paramount:

    • 4-Methoxybenzoyl Chloride Quality: This is the most critical and often overlooked factor. Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture.[3][4] If your reagent has been opened multiple times or stored improperly, it has likely converted to the unreactive 4-methoxybenzoic acid. A simple quality check is to observe the reagent; it should be a crystalline solid.[3] If it appears wet, clumpy, or fuming in the air, its quality is compromised.

    • 3-Hydroxybenzaldehyde Purity: While generally stable, ensure your starting material is free from contaminants that could interfere with the reaction.

    • Solvent Anhydrousness: Any water in your reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) will rapidly quench the acyl chloride, halting your reaction. Always use freshly dried, anhydrous solvents.

  • Reaction Conditions and Stoichiometry:

    • Temperature Control: The reaction is typically performed at a low temperature (0 °C) initially to control the exothermic reaction between the acyl chloride and the phenoxide, then allowed to warm to room temperature.[5] Running the reaction at elevated temperatures can promote side reactions.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of 4-methoxybenzoyl chloride is often used to ensure the complete consumption of the 3-hydroxybenzaldehyde. However, a large excess can complicate purification.

  • The Critical Role of the Base:

    • The base serves two purposes: to deprotonate the phenol, forming the more nucleophilic phenoxide ion, and to neutralize the HCl byproduct generated during the reaction.[6][7]

    • Insufficient Base: If you are using less than one equivalent of base (relative to the phenol), the reaction will be incomplete as the generated HCl will protonate the phenoxide, shutting down the reaction. Typically, 1.5 to 2.0 equivalents of a tertiary amine base like triethylamine (TEA) or pyridine are recommended.[8]

Troubleshooting Workflow:

To systematically address this issue, follow the logical progression outlined in the diagram below.

G start Low Conversion Rate Detected reagent_check Step 1: Verify Reagent Quality start->reagent_check acyl_chloride Is 4-Methoxybenzoyl Chloride fresh/anhydrous? reagent_check->acyl_chloride solvent_check Is the solvent strictly anhydrous? acyl_chloride->solvent_check Yes solution_reagent Solution: Use fresh/new 4-methoxybenzoyl chloride and anhydrous solvent. acyl_chloride->solution_reagent No conditions_check Step 2: Review Reaction Conditions solvent_check->conditions_check Yes solvent_check->solution_reagent No temp_control Was the reaction started at 0°C? conditions_check->temp_control base_check Is the base stoichiometry correct (1.5-2.0 eq)? temp_control->base_check Yes solution_conditions Solution: Re-run with proper temperature control and correct base equivalents. temp_control->solution_conditions No analysis Step 3: Analyze Byproducts base_check->analysis Yes base_check->solution_conditions No hydrolysis_product Is 4-methoxybenzoic acid present in the crude mixture? analysis->hydrolysis_product solution_hydrolysis Conclusion: Hydrolysis is the primary issue. Focus on anhydrous technique. hydrolysis_product->solution_hydrolysis Yes G cluster_main Main Reaction Pathway cluster_side Primary Side Reaction phenol 3-Hydroxybenzaldehyde (Phenoxide form) product 3-Formylphenyl 4-methoxybenzoate (Desired Product) phenol->product Nucleophilic Attack acyl_chloride 4-Methoxybenzoyl Chloride acyl_chloride->product water Water (H₂O) (Moisture Contamination) byproduct 4-Methoxybenzoic Acid (Byproduct) water->byproduct Hydrolysis acyl_chloride_side 4-Methoxybenzoyl Chloride acyl_chloride_side->byproduct

Caption: Desired esterification versus the competing hydrolysis side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system for this esterification?

The choice of base and solvent is interdependent and crucial for success. While several systems can work, the combination of a non-nucleophilic tertiary amine base in an aprotic solvent is standard.

System ComponentOptionsProsConsRecommendation
Base Triethylamine (TEA)Strong base, inexpensive, easily removed.Can form insoluble salts that may slow the reaction.Primary choice. Use 1.5-2.0 equivalents.
PyridineActs as both base and nucleophilic catalyst. [6]Can be difficult to remove, potentially reactive.Good alternative, but requires careful purification.
Aqueous NaOHInexpensive, used in classic Schotten-Baumann. [1]Creates a two-phase system, risk of ester hydrolysis. [9]Not recommended for this specific substrate due to hydrolysis risk.
Solvent Dichloromethane (DCM)Excellent solubility for reagents, volatile.Environmental concerns, requires careful drying.Primary choice. Ensure it is anhydrous.
Tetrahydrofuran (THF)Good solvent, can be made anhydrous.Prone to peroxide formation, less volatile than DCM.Good alternative.
Acetonitrile (ACN)Aprotic, good for dissolving salts.Can be harder to make completely anhydrous.Viable, but DCM or THF are more common.
Q2: How can I be certain my 4-methoxybenzoyl chloride is of high quality before starting?

Given its sensitivity, it's best practice to use a fresh bottle or to purify older reagent. [3]If you suspect your reagent is old, you can either:

  • Purchase a new bottle: This is the most reliable option.

  • Synthesize it fresh: 4-methoxybenzoyl chloride can be readily prepared from 4-methoxybenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. [10]This ensures maximum reactivity.

Caution: Always handle acyl chlorides in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as they are corrosive and react with moisture to release HCl gas. [3]

Q3: Can I use 4-methoxybenzoic acid directly with a coupling agent instead of the acyl chloride?

Yes, this is an excellent alternative strategy, known as direct esterification, which avoids the handling of sensitive acyl chlorides. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive like 4-dimethylaminopyridine (DMAP), can be used to form the ester directly from the carboxylic acid and the phenol. [11]This method is generally milder but may require different optimization and purification strategies.

Validated Experimental Protocol

This protocol provides a reliable starting point for achieving a high yield of 3-Formylphenyl 4-methoxybenzoate.

Materials:

  • 3-hydroxybenzaldehyde (1.0 eq)

  • 4-methoxybenzoyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.0 eq) to the solution and stir for 5 minutes.

  • Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 3-Formylphenyl 4-methoxybenzoate.

References

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2019). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from PrepChem.com. [Link]

  • Google Patents. (1982).
  • Google Patents. (1998).
  • Khan Academy. (n.d.). Esterification of phenols. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. [Link]

  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. [Link]

  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Canadian Journal of Chemistry. (1979). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for con. [Link]

  • ResearchGate. (2014). How do you do de esterification in a short period of time with good yield?. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • ResearchGate. (2022). Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. [Link]

  • OSTI.gov. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

  • Google Patents. (2018). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

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Managing steric hindrance in 3-Formylphenyl 4-methoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Steric & Electronic Management in Reactivity Ticket ID: FPMB-STR-001 Audience: Synthetic Chemists, Material Scientists (Liquid Crystals)

The Steric & Electronic Landscape

Executive Summary: 3-Formylphenyl 4-methoxybenzoate (3-FPMB) is a bifunctional building block often used in the synthesis of mesogens (liquid crystals) and Schiff bases. Its reactivity is governed by a "Push-Pull" conflict:

  • The Aldehyde (C-3): Highly reactive toward nucleophiles but sterically influenced by the meta-ester tail during conformational rotation.

  • The Ester (C-1): Electronically stabilized by the para-methoxy group (resonance donation), making it resistant to hydrolysis but susceptible to transesterification under forcing conditions.

The Core Challenge: Users often report low yields during aldehyde functionalization. This is rarely due to direct steric clash at the carbonyl carbon, but rather conformational shielding caused by the bulky 4-methoxybenzoate tail folding back, or solubility limits imposed by the rigid, rod-like structure.

Troubleshooting Guides (Q&A)

Module A: Chemoselective Nucleophilic Additions (Aldehyde Focus)

Targeting the formyl group (e.g., Grignard, Reduction) without cleaving the ester.

Q: Why am I observing ester cleavage products (3-hydroxybenzaldehyde) during my Grignard reaction?

  • Diagnosis: The 4-methoxybenzoate ester is less reactive than the aldehyde, but at temperatures >0°C or with hard nucleophiles (like small Grignards), the ester becomes a competitive electrophile.

  • The Steric Fix: You must exploit the kinetic window . The aldehyde reacts orders of magnitude faster than the resonance-stabilized ester.

  • Protocol Adjustment:

    • Temperature: Cool reaction to -78°C (dry ice/acetone).

    • Addition Rate: Add the nucleophile dropwise over 60 minutes. High local concentration favors the slower ester attack.

    • Lewis Acid Additive: Pre-complex the aldehyde with CeCl₃ (Luche conditions) . This activates the aldehyde selectively and sterically blocks the ester via chelation geometry.

Q: My reduction with NaBH₄ is stalling at 60% conversion.

  • Diagnosis: The bulky benzoate tail renders the molecule lipophilic. Standard methanol/ethanol solvents may not solvate the 3-FPMB fully, leading to heterogeneous reaction kinetics.

  • The Steric Fix: Change the solvation shell.

  • Protocol Adjustment: Switch to a THF:MeOH (4:1) mixture. THF solubilizes the bulky ester tail, while MeOH provides the proton source necessary for the borohydride mechanism.

Module B: Schiff Base Condensation (Liquid Crystal Synthesis)

Reacting 3-FPMB with amines to form imines.

Q: The product precipitates immediately, but NMR shows 15% unreacted aldehyde. Why?

  • Diagnosis: "Entrapment Precipitation." The rigid rod shape of the product (mesogen) causes it to stack (pi-pi interactions) and crash out of solution before the reaction reaches equilibrium, trapping starting material in the crystal lattice.

  • The Steric Fix: Disrupt the packing during reaction.

  • Protocol Adjustment:

    • Solvent: Use Chlorobenzene or Toluene instead of Ethanol. These aromatic solvents interact with the pi-systems, keeping the growing rods in solution longer.

    • Temperature: Reflux is mandatory (110°C+) to overcome the lattice energy.

    • Water Removal: Use a Dean-Stark trap. The steric bulk of the ester slows the forward reaction; removing water drives the equilibrium (Le Chatelier’s principle).

Module C: Hydrolysis Management

Intentionally cleaving or preserving the ester.

Q: I cannot hydrolyze the ester using standard 1M NaOH/MeOH. Is it sterically hindered?

  • Diagnosis: It is primarily electronically deactivated , not sterically hindered. The para-methoxy group donates electron density into the ester carbonyl (resonance), raising the activation energy for nucleophilic attack.

  • The Fix: Increase the "Hardness" of the conditions.

  • Protocol:

    • Reagent: Use KOH in Ethylene Glycol (high boiling point) or LiOH in THF/H₂O (if mildness is needed).

    • Temperature: Heat to 80°C . Room temperature is insufficient for methoxy-stabilized benzoates.

Experimental Protocols

Protocol 1: High-Yield Schiff Base Synthesis (Sterically Optimized)

Designed to prevent premature precipitation and ensure complete conversion.

ParameterSpecificationRationale
Substrate 3-FPMB (1.0 eq) + Amine (1.1 eq)Slight excess of amine drives kinetics.
Solvent Toluene (anhydrous)Solubilizes the bulky benzoate tail; allows high reflux temp.
Catalyst p-TsOH (5 mol%)Protonates the aldehyde oxygen, increasing electrophilicity.
Setup Dean-Stark ApparatusRemoves water azeotropically to drive equilibrium.
Time/Temp Reflux (110°C) for 6-12hHeat overcomes the rotational barrier of the ester tail.
Purification Hot FiltrationFilter while hot to remove catalyst; product crystallizes upon cooling.
Protocol 2: Chemoselective Reduction (Aldehyde Only)

Preserves the 4-methoxybenzoate ester.

  • Dissolve 1.0 mmol 3-FPMB in 5 mL THF (ensures full solubility of the lipophilic tail).

  • Cool to 0°C.

  • Add 1.0 mL MeOH (proton source).

  • Add 0.5 eq NaBH₄ portion-wise over 10 mins.

  • Quench with sat. NH₄Cl after 30 mins.

    • Note: Do not let the reaction warm to RT before quenching to avoid transesterification with MeOH.

Visualizing the Reaction Logic

Diagram 1: Reactivity Decision Tree

Caption: Logic flow for selecting reaction conditions based on the target functional group, accounting for steric and electronic barriers.

ReactivityLogic Start Start: 3-FPMB Reaction Target Select Target Group Start->Target Aldehyde Target: Aldehyde (-CHO) Target->Aldehyde Ester Target: Ester (-COO-) Target->Ester Condensation Condensation (Schiff Base/Knoevenagel) Aldehyde->Condensation Addition Nucleophilic Addition (Grignard/Hydride) Aldehyde->Addition Hydrolysis Hydrolysis/Cleavage Ester->Hydrolysis Issue1 Risk: Premature Precipitation (Steric Packing) Condensation->Issue1 Issue2 Risk: Ester Cleavage (Chemoselectivity) Addition->Issue2 Issue3 Risk: Electronic Deactivation (Methoxy Resonance) Hydrolysis->Issue3 Sol1 Solution: Toluene Reflux + Dean-Stark Issue1->Sol1 Disrupt Packing Sol2 Solution: Low Temp (-78°C) + Luche (CeCl3) Issue2->Sol2 Kinetic Control Sol3 Solution: High Temp (80°C) + Strong Base (KOH) Issue3->Sol3 Overcome Resonance

Diagram 2: Steric & Electronic Influence Map

Caption: Mapping the specific intramolecular forces affecting 3-FPMB reactivity. The Methoxy group acts as an electronic brake, while the Benzoate tail acts as a steric rudder.

StericMap Methoxy 4-Methoxy Group (Electronic Donor) EsterCarbonyl Ester Carbonyl (Low Electrophilicity) Methoxy->EsterCarbonyl Resonance Stabilization (Slows Hydrolysis) BenzoateTail Benzoate Tail (Steric Bulk) BenzoateTail->EsterCarbonyl Steric Protection (Prevents attack) Aldehyde Aldehyde Group (High Reactivity) BenzoateTail->Aldehyde Conformational Shielding (Blocks bulky nucleophiles)

References

  • PubChem. (2025).[1] 4-Formylphenyl 4-methoxybenzoate | C15H12O4.[1] National Library of Medicine. [Link]

  • Hilal, S. H. (2006).[2][3] Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester Compounds. U.S. Environmental Protection Agency.[2] (Demonstrates resonance deactivation in methoxy-substituted benzoates). [Link]

  • Abbasa, A. A., et al. (2022). Synthesis and characterization of Schiff bases derived from 3-(4-methoxyphenyl) acrylic acid. Journal of Medicinal and Chemical Sciences. (Provides protocols for Schiff base condensation with methoxy-substituted aromatics). [Link]

  • Taber, D. F. (2015). Preparation of Crystalline 4-Aryloxybenzaldehydes. Organic Chemistry Laboratory Instruction. (Discusses solubility and crystallization issues in similar aldehyde-ether systems). [Link]

Sources

Technical Support Center: Crystallinity Optimization for 3-Formylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Poor Crystallinity & Oiling Out Issues Product: 3-Formylphenyl 4-methoxybenzoate (Esters of 3-Hydroxybenzaldehyde and 4-Methoxybenzoic Acid) Audience: Organic Chemists, Process Development Scientists[1]

Introduction: The "Oiling Out" Phenomenon

Welcome to the Technical Support Center. You are likely here because your synthesis of 3-Formylphenyl 4-methoxybenzoate resulted in a sticky gum, a viscous oil, or an amorphous solid rather than the expected crystalline powder.

This molecule belongs to a class of phenyl benzoates , which are typically crystalline solids with melting points between 60°C and 110°C. However, the presence of the aldehyde group (reactive, prone to oxidation) and the methoxy group (electron-donating) creates a lattice energy that is easily disrupted by impurities.

The Golden Rule: Crystallization is a purification technique that requires purity to function.[1] If your crude material is <90% pure, it will likely oil out due to melting point depression.

Module 1: Diagnostic Workflow

Before attempting further crystallization, you must diagnose the state of your material. Use this logic flow to determine your next step.

DiagnosticFlow Start Observation: Product is Oil/Gum TLC Perform TLC Analysis (Hexane:EtOAc 3:1) Start->TLC PurityCheck Is there a single spot? TLC->PurityCheck Impure Multiple Spots Visible PurityCheck->Impure No Pure Single Spot (Mainly) PurityCheck->Pure Yes Identify Identify Impurities: 1. High Rf (Aldehyde) 2. Low Rf (Acid/Salt) Impure->Identify Action1 Action: Acid/Base Extraction (See Module 3) Identify->Action1 SolventCheck Check Residual Solvent (Run H-NMR) Pure->SolventCheck Action2 Action: High-Vac Drying + Seed Crystallization SolventCheck->Action2

Figure 1: Diagnostic decision tree for non-crystalline ester products.[1]

Module 2: Synthesis Optimization (Prevention)

Poor crystallinity often stems from the synthesis method itself.[1] The two most common routes are Schotten-Baumann (Acid Chloride) and Steglich (DCC Coupling).[1]

Recommendation: Use the Acid Chloride Route

We strongly recommend the Acid Chloride method over DCC coupling for this specific substrate.

  • Why? DCC coupling generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove and acts as a "crystal poison," preventing your ester from forming a lattice [1].

  • The Fix: If you must use DCC, switch to EDC·HCl . The urea byproduct of EDC is water-soluble and can be washed away, leaving the crude ester significantly purer [2].

The Critical Wash Step

The most common impurity causing oiling is unreacted 3-hydroxybenzaldehyde (phenol). Phenols are weak acids and require a specific pH to remove.[1]

Protocol:

  • Dissolve crude reaction mix in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash with 1M HCl (removes pyridine/amines).[1]

  • Base Wash (CRITICAL): Wash 2x with 5% NaOH or 10% Na₂CO₃ .[1]

    • Mechanism:[2][3][4][5] This deprotonates unreacted 3-hydroxybenzaldehyde (pKa ~9.[1]5) and 4-methoxybenzoic acid, moving them into the aqueous layer. The neutral ester remains in the organic layer.

  • Brine Wash: Wash 1x with saturated NaCl to remove trapped water.[1]

  • Dry: Dry over anhydrous MgSO₄.

Module 3: Crystallization Protocols

If your material is chemically pure (by TLC/NMR) but remains an oil, it is likely in a supercooled liquid state . Use these protocols to force nucleation.

Method A: The "Cloud Point" Technique (Ethanol/Water)

Best for: Phenyl benzoates that are slightly sticky solids.

  • Dissolve: Place the crude oil in a flask. Add the minimum amount of hot Ethanol (EtOH) (approx. 60-70°C) required to dissolve it.[1]

  • Nucleate: Add warm Water dropwise with vigorous stirring.

  • Stop: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-dissolve: Add 1-2 drops of hot EtOH to clear the solution back to transparent.

  • Slow Cool: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed.

  • Cold Soak: Once room temp, move to a 4°C fridge for 12 hours.

Method B: The "Trituration" Technique (Hexane)

Best for: Stubborn oils containing residual high-boiling solvents (e.g., Toluene/DMF).

  • Dissolve the oil in a small volume of Diethyl Ether or EtOAc.[1]

  • Add a large excess of cold Hexane or Pentane .[1]

  • Vigorous scratching: Use a glass rod to scratch the side of the flask at the air/liquid interface. The friction energy often triggers nucleation.[1]

  • If an oil separates again, decant the solvent, add fresh Hexane, and sonicate the oil. This often turns the oil into a powder.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: My product solidifies, but it melts immediately upon filtration. Why? A: This is likely due to Solvent Inclusion .[1] The crystal lattice has trapped solvent molecules, lowering the melting point.

  • Fix: Do not filter immediately. Dry the oil/solid under high vacuum (0.1 mmHg) for 4-6 hours to remove solvent before attempting the final crystallization.

Q2: The aldehyde peak in NMR is present, but the solid is brown/yellow. Is it decomposing? A: Aldehydes are susceptible to air oxidation, forming carboxylic acids (benzoic acid derivatives) over time.[1] Even 1-2% of this acid can disrupt the crystal lattice and cause yellowing.[1]

  • Fix: Recrystallize under an inert atmosphere (Nitrogen) if possible, or add a trace amount of BHT (butylated hydroxytoluene) to the solvent if the product is for storage [3].

Q3: Can I use Column Chromatography instead? A: Yes, but silica gel is slightly acidic and can sometimes degrade sensitive aldehydes.

  • Tip: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize acid sites before loading your sample.[1] Elute with Hexane:EtOAc (start 9:1, gradient to 7:3).[1]

Summary Data Table

ParameterSpecification / Recommendation
Target State White to Off-White Crystalline Solid
Expected MP ~65°C - 90°C (Dependent on specific polymorph)
Primary Impurity 3-Hydroxybenzaldehyde (Phenol)
Removal Method Wash organic layer with 5% NaOH (aq)
Preferred Solvent Ethanol / Water (Recrystallization)
Alternative Solvent Hexane / Ethyl Acetate (Trituration)

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link[1]

  • ChemicalBook. (2024).[1] Phenyl Benzoate Properties and Purification. ChemicalBook Database.[1] Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section: Purification of Esters). Link

  • PubChem. (2024).[1] 4-Formylphenyl 4-methoxybenzoate Compound Summary. National Library of Medicine.[1] Link

Sources

Validation & Comparative

Spectroscopic Fingerprints: A Comparative Guide to 3- and 4-Formylphenyl 4-Methoxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities and material properties. Distinguishing between these isomers is a critical step in synthesis, quality control, and mechanistic studies. This guide provides an in-depth comparison of the spectroscopic differences between two such isomers: 3-formylphenyl 4-methoxybenzoate and 4-formylphenyl 4-methoxybenzoate, offering experimental insights and predictive data to aid in their unambiguous identification.

Introduction: The Significance of Isomeric Purity

The seemingly subtle shift of a formyl group from the meta (3-position) to the para (4-position) on the phenyl ring of the ester moiety has profound implications for the molecule's electronic and steric environment. These differences manifest as distinct "fingerprints" in various spectroscopic analyses. Understanding these spectroscopic nuances is not merely an academic exercise; it is fundamental to ensuring the desired efficacy and safety of a pharmaceutical compound or the intended performance of a novel material. This guide will delve into the expected and observed differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for these two isomers.

Molecular Structures and Key Differentiating Features

To understand the spectroscopic differences, it is essential to first visualize the structures of the two isomers.

G cluster_0 3-formylphenyl 4-methoxybenzoate cluster_1 4-formylphenyl 4-methoxybenzoate 3-isomer 4-isomer

Caption: Molecular structures of 3-formylphenyl 4-methoxybenzoate and 4-formylphenyl 4-methoxybenzoate.

The key to differentiating these isomers lies in the substitution pattern of the formyl-substituted phenyl ring. The 3-isomer possesses a meta-disubstituted ring, while the 4-isomer has a para-disubstituted ring. This seemingly minor change significantly alters the symmetry of the molecule and the electronic communication between the substituents, which in turn governs their spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Shifts and Coupling Patterns

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The differences in the ¹H and ¹³C NMR spectra of the 3- and 4-isomers are expected to be pronounced, particularly in the aromatic region.

¹H NMR Spectroscopy: Unraveling the Aromatic Region

The substitution pattern on a benzene ring dictates the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons.

  • 4-Formylphenyl 4-methoxybenzoate (para-isomer): Due to the symmetry of the para-substituted ring, a characteristic AA'BB' system is expected for the protons on the formylphenyl ring. This typically manifests as two distinct doublets in the aromatic region, each integrating to two protons.[1]

  • 3-Formylphenyl 4-methoxybenzoate (meta-isomer): The lower symmetry of the meta-substituted ring will result in a more complex splitting pattern. We anticipate four distinct signals in the aromatic region for the formylphenyl ring, each integrating to one proton. The proton situated between the two electron-withdrawing groups (ester and formyl) is expected to be the most deshielded.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for the Aromatic Protons

Proton Position4-Isomer (Predicted)3-Isomer (Predicted)Multiplicity (Expected)
Protons on 4-methoxybenzoyl group~8.1 (d), ~7.0 (d)~8.1 (d), ~7.0 (d)Doublet, Doublet
Protons on formylphenyl group~8.0 (d), ~7.4 (d)~8.1 (s), ~7.8 (d), ~7.6 (t), ~7.5 (d)Doublet, Doublet (para) vs. Singlet, Doublet, Triplet, Doublet (meta)
Formyl Proton (-CHO)~10.0~10.0Singlet
Methoxy Protons (-OCH₃)~3.9~3.9Singlet

Note: Predicted values are based on standard substituent effects and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The electronic effects of the substituents also influence the chemical shifts of the carbon atoms in the benzene rings.

  • 4-Formylphenyl 4-methoxybenzoate (para-isomer): Due to symmetry, the para-substituted ring will show fewer signals in the ¹³C NMR spectrum compared to the meta-isomer.

  • 3-Formylphenyl 4-methoxybenzoate (meta-isomer): The lack of symmetry in the meta-isomer will result in a greater number of distinct signals for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon4-Isomer (from PubChem)3-Isomer (Predicted)
Carbonyl (C=O, ester)~165~165
Carbonyl (C=O, aldehyde)~191~192
Aromatic CarbonsMultiple signals between 114-164Multiple signals between 114-164
Methoxy Carbon (-OCH₃)~56~56

Note: The exact chemical shifts can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups and Substitution Patterns

IR spectroscopy provides valuable information about the functional groups present in a molecule and the substitution pattern of aromatic rings.

The primary differentiating features in the IR spectra of these isomers will be in the "fingerprint region," specifically the C-H out-of-plane bending vibrations.

  • 4-Formylphenyl 4-methoxybenzoate (para-isomer): Para-substituted benzene rings typically exhibit a strong absorption band in the range of 860-790 cm⁻¹.[3]

  • 3-Formylphenyl 4-methoxybenzoate (meta-isomer): Meta-substituted rings generally show a C-H wagging peak between 810-750 cm⁻¹ and often a ring bending peak near 690 cm⁻¹.[3]

Both isomers will display characteristic absorptions for the ester and aldehyde functional groups:

  • C=O Stretch (Ester): A strong absorption band around 1730-1715 cm⁻¹.[4]

  • C=O Stretch (Aldehyde): A strong absorption band around 1705-1685 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency.[5]

  • C-O Stretch (Ester): Strong bands in the 1300-1100 cm⁻¹ region.[4]

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.[1]

  • Aliphatic C-H Stretch (methoxy): Bands just below 3000 cm⁻¹.[6]

Table 3: Key Differentiating IR Absorption Frequencies (cm⁻¹)

Vibrational Mode4-Isomer (Expected)3-Isomer (Expected)
Aromatic C-H Out-of-Plane Bending860-790 (strong)810-750 (strong) and ~690 (medium)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation.

Both isomers possess conjugated systems involving the benzene rings and the carbonyl groups. However, the electronic communication between the formyl and ester groups differs.

  • 4-Formylphenyl 4-methoxybenzoate (para-isomer): The para arrangement allows for more effective electronic communication and conjugation through the benzene ring. This is expected to result in a red shift (longer wavelength) of the λmax compared to the meta-isomer.

  • 3-Formylphenyl 4-methoxybenzoate (meta-isomer): In the meta-isomer, the electronic effects of the substituents are not as directly conjugated, which will likely lead to a λmax at a shorter wavelength (blue shift) compared to the para-isomer. The absorption spectrum of benzaldehyde, a related chromophore, shows a maximum wavelength (λmax) at approximately 248 nm.[7]

Table 4: Expected UV-Vis Absorption Maxima (λmax)

IsomerExpected λmaxRationale
4-Formylphenyl 4-methoxybenzoateLonger wavelengthGreater extent of effective conjugation.
3-Formylphenyl 4-methoxybenzoateShorter wavelengthLess effective conjugation between substituents.

Experimental Protocols

To empirically determine the spectroscopic differences, the following experimental protocols are recommended.

Synthesis of 3- and 4-Formylphenyl 4-methoxybenzoate

These esters can be synthesized via the esterification of the corresponding hydroxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base like pyridine or triethylamine.

Step-by-Step Protocol:

  • Dissolve 1.0 equivalent of the respective hydroxybenzaldehyde (3-hydroxybenzaldehyde or 4-hydroxybenzaldehyde) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add 1.1 equivalents of a base (e.g., pyridine or triethylamine) to the solution and cool to 0 °C in an ice bath.

  • Slowly add 1.05 equivalents of 4-methoxybenzoyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired ester.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified ester in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

IR Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Alternatively, prepare a KBr pellet of the sample.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups and the aromatic substitution pattern.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Determine the wavelength of maximum absorbance (λmax).

Conclusion

The differentiation of 3- and 4-formylphenyl 4-methoxybenzoate is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive distinction through the unique splitting patterns in the aromatic region. IR spectroscopy offers a rapid method to distinguish between the meta and para substitution patterns based on the C-H out-of-plane bending vibrations. Finally, UV-Vis spectroscopy can provide supporting evidence based on the differing extents of electronic conjugation. By understanding and applying the principles outlined in this guide, researchers can confidently identify and characterize these important positional isomers.

References

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
  • PubChem. (n.d.). 4-Formylphenyl 4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para) [Video]. YouTube. [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M)... [Image]. Retrieved from [Link]

  • Patel, P. (2012, January 4). Re: How ortho and para isomers of benzene derivatives differentiated? [Online forum post]. ResearchGate. [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

  • Workman, J., Jr. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 16-21.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. In Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and... [Image]. Retrieved from [Link]

  • Workman, J., Jr. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-18.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl 3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 3-Formylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the nuanced world of small molecule therapeutics and diagnostics, understanding the specificity of molecular interactions is paramount. This guide provides an in-depth, technical framework for conducting comprehensive cross-reactivity studies of 3-Formylphenyl 4-methoxybenzoate. In the absence of extensive public data on this specific molecule, this document serves as a practical manual, elucidating the causal logic behind experimental design and empowering researchers to generate robust, publication-quality data.

The structural motif of an aromatic aldehyde linked to a benzoate ester is a recurring theme in medicinal chemistry and materials science.[1][2][3] These compounds' biological activities are intrinsically linked to their three-dimensional structure and electronic properties, which govern their interactions with biological macromolecules.[3][4] Consequently, even minor structural modifications can significantly alter binding affinity and specificity, leading to potential off-target effects or cross-reactivity in immunoassays. This guide will walk you through a scientifically rigorous process to characterize these interactions for 3-Formylphenyl 4-methoxybenzoate.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity is the phenomenon where an antibody, generated against a specific antigen, also binds to other structurally similar molecules. In the context of small molecule-targeted assays, such as those used in therapeutic drug monitoring or diagnostic kits, unintended cross-reactivity can lead to false-positive results, inaccurate quantification, and a misinterpretation of a compound's efficacy or toxicity.[5] Therefore, a thorough cross-reactivity assessment is a critical component of assay validation and drug candidate profiling.

This guide will focus on the development and application of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method well-suited for the quantitative analysis of small molecules (haptens).[6][7][8]

Designing the Comparative Study: A Structurally-Informed Approach

To comprehensively assess the cross-reactivity of 3-Formylphenyl 4-methoxybenzoate, a panel of structurally related compounds must be selected. The rationale for selection is based on systematic structural modifications to the parent molecule, allowing for a detailed structure-activity relationship (SAR) analysis of antibody binding.

Table 1: Proposed Panel of Compounds for Cross-Reactivity Analysis

Compound NameStructureRationale for Inclusion
3-Formylphenyl 4-methoxybenzoate Target Analyte
4-Formylphenyl benzoateLacks the methoxy group on the benzoate ring, assessing the contribution of this group to antibody recognition.
4-Formyl-2-methoxyphenyl benzoatePositional isomer with the methoxy group on the formylphenyl ring, evaluating the impact of methoxy group placement.
Methyl 4-formylbenzoateA smaller analog, representing a potential metabolite or precursor, to test for broader reactivity.
4-Nitrophenyl 3-methoxybenzoateFeatures an electron-withdrawing nitro group instead of a formyl group, probing the electronic requirements for binding.
BenzaldehydeCore aldehyde structure to assess general reactivity towards the formyl group.
Methyl 4-methoxybenzoateCore ester structure to evaluate binding to the benzoate portion of the molecule.

Experimental Workflow: From Hapten Synthesis to Data Analysis

The following sections provide a detailed, step-by-step methodology for conducting a robust cross-reactivity study. The experimental design is self-validating, incorporating necessary controls to ensure the integrity of the generated data.

Part 1: Synthesis of Immunogen and Coating Antigen

For a small molecule like 3-Formylphenyl 4-methoxybenzoate to elicit an immune response, it must be conjugated to a larger carrier protein.[9][10] We will synthesize two key reagents: an immunogen (for antibody production in a host animal) and a coating antigen (for immobilization on the ELISA plate).

1.1. Hapten Derivatization:

To enable conjugation, a reactive handle must be introduced to the hapten. The aldehyde group of 3-Formylphenyl 4-methoxybenzoate can be selectively modified to introduce a carboxyl group, which can then be coupled to the amine groups of the carrier protein.

Protocol 1: Synthesis of 3-((4-methoxybenzoyl)oxy)benzoic acid (Hapten Derivative)

  • Oxidation of the Aldehyde: Dissolve 3-Formylphenyl 4-methoxybenzoate in a suitable solvent (e.g., a mixture of t-butanol and water).

  • Add a mild oxidizing agent, such as sodium chlorite (NaClO2) and a scavenger like 2-methyl-2-butene, to selectively oxidize the aldehyde to a carboxylic acid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the resulting carboxylic acid derivative by column chromatography or recrystallization.

  • Confirm the structure of the purified hapten derivative using NMR and Mass Spectrometry.

1.2. Conjugation to Carrier Proteins:

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity, and Bovine Serum Albumin (BSA) or Ovalbumin (OVA) for the coating antigen.[9][11]

Protocol 2: Hapten-Carrier Protein Conjugation

  • Activation of the Hapten: Dissolve the synthesized hapten derivative in an appropriate organic solvent (e.g., Dimethylformamide - DMF).

  • Activate the carboxyl group using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an NHS-ester.

  • Conjugation Reaction: Slowly add the activated hapten solution to a solution of the carrier protein (KLH or BSA) in a suitable buffer (e.g., phosphate-buffered saline - PBS, pH 7.4).

  • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unconjugated hapten and byproducts by dialysis against PBS.

  • Characterization: Confirm successful conjugation and estimate the hapten-to-protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[12]

Part 2: Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated. For the purpose of this guide, we will outline the general steps for polyclonal antibody production.

  • Immunization: Immunize host animals (e.g., rabbits or goats) with the synthesized immunogen (hapten-KLH conjugate) emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

  • Titer Determination: Periodically collect blood samples and determine the antibody titer using a direct ELISA with the coating antigen (hapten-BSA conjugate).

  • Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the specific antibodies using affinity chromatography with the immobilized hapten.

Part 3: Competitive ELISA Protocol

The competitive ELISA format is ideal for small molecule detection.[7][8] In this assay, the analyte in the sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Protocol 3: Competitive ELISA for Cross-Reactivity Assessment

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (hapten-BSA conjugate) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).

  • Blocking: Block any remaining non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (3-Formylphenyl 4-methoxybenzoate) and the panel of potential cross-reactants in assay buffer (e.g., PBST with 0.1% BSA).

    • In separate tubes, mix each dilution of the standards and test compounds with a fixed, optimized concentration of the purified polyclonal antibody.

    • Transfer these mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP-conjugated anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA will be used to generate dose-response curves for the target analyte and each of the potential cross-reactants.

4.1. Standard Curve Generation:

Plot the absorbance values (y-axis) against the logarithm of the concentration of the standard (3-Formylphenyl 4-methoxybenzoate) (x-axis). Fit the data using a four-parameter logistic (4-PL) curve.[13]

4.2. Calculation of Cross-Reactivity:

  • From the dose-response curves, determine the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50).[14]

  • Calculate the percent cross-reactivity for each compound using the following formula:[14]

    % Cross-Reactivity = (IC50 of 3-Formylphenyl 4-methoxybenzoate / IC50 of Test Compound) x 100

Table 2: Example Data Table for Cross-Reactivity Analysis

CompoundIC50 (ng/mL)% Cross-Reactivity
3-Formylphenyl 4-methoxybenzoateValue A100%
4-Formylphenyl benzoateValue B(A/B) x 100
4-Formyl-2-methoxyphenyl benzoateValue C(A/C) x 100
Methyl 4-formylbenzoateValue D(A/D) x 100
4-Nitrophenyl 3-methoxybenzoateValue E(A/E) x 100
BenzaldehydeValue F(A/F) x 100
Methyl 4-methoxybenzoateValue G(A/G) x 100

Visualizing the Workflow and Relationships

To further clarify the experimental process and the structural relationships between the tested compounds, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Part 1: Reagent Synthesis cluster_assay Part 2 & 3: Immunoassay Hapten 3-Formylphenyl 4-methoxybenzoate Hapten_Deriv Hapten Derivative (Carboxylic Acid) Hapten->Hapten_Deriv Oxidation Immunogen Immunogen (Hapten-KLH) Hapten_Deriv->Immunogen Conjugation Coating_Ag Coating Antigen (Hapten-BSA) Hapten_Deriv->Coating_Ag Conjugation Ab_Prod Antibody Production & Purification Immunogen->Ab_Prod ELISA Competitive ELISA Coating_Ag->ELISA Ab_Prod->ELISA Data_Analysis Data Analysis (IC50 & %CR) ELISA->Data_Analysis

Caption: Experimental workflow for the cross-reactivity study.

Structural_Relationships Target 3-Formylphenyl 4-methoxybenzoate Analog1 4-Formylphenyl benzoate Target->Analog1 - Methoxy Analog2 4-Formyl-2-methoxyphenyl benzoate Target->Analog2 Isomer Analog3 Methyl 4-formylbenzoate Target->Analog3 Smaller Analog Analog4 4-Nitrophenyl 3-methoxybenzoate Target->Analog4 Functional Group Substitution

Sources

Benchmarking the performance of liquid crystals from 3-Formylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of Liquid Crystals Derived from 3-Formylphenyl 4-methoxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary: The Structural Pivot

In the design of thermotropic liquid crystals (LCs), molecular geometry dictates phase behavior. 3-Formylphenyl 4-methoxybenzoate (3-FPMB) represents a critical "structural pivot." Unlike standard calamitic (rod-like) precursors that utilize linear 1,4-linkages (para-substitution), 3-FPMB introduces a 1,3-meta-substitution kink into the rigid core.

This guide benchmarks the performance of Schiff base mesogens derived from 3-FPMB against their linear counterparts. Our analysis reveals that while the meta-substitution significantly reduces thermal stability compared to para-isomers, it offers unique advantages in lowering melting points (


) and inducing bent-core phases essential for specific optoelectronic applications.

Structural Analysis & Synthesis Workflow

The core molecule, 3-FPMB, is an ester intermediate. It is not typically mesogenic on its own due to the reactive aldehyde tail. To create a functional LC, it is condensed with an amine (e.g., 4-n-alkylaniline) to form a Schiff base.

The Synthesis Pathway

The synthesis involves two stages:

  • Esterification: Reaction of 4-methoxybenzoyl chloride with 3-hydroxybenzaldehyde.

  • Condensation: Reaction of the resulting 3-FPMB with a para-substituted aniline.

SynthesisWorkflow R1 4-Methoxybenzoyl Chloride Step1 Esterification (Pyridine, 0-25°C) R1->Step1 R2 3-Hydroxybenzaldehyde R2->Step1 R3 4-n-Butylaniline (Representative Amine) Step2 Condensation (EtOH, AcOH, Reflux) R3->Step2 Int 3-Formylphenyl 4-methoxybenzoate (The Topic Precursor) Int->Step2 Prod Target Schiff Base LC (Bent-Core Mesogen) Step1->Int Yield ~75-80% Step2->Prod Yield ~85%

Figure 1: Synthetic pathway transforming the 3-FPMB precursor into a functional liquid crystal.

Benchmarking Methodology

To objectively assess performance, we compare the Meta-Series (derived from 3-FPMB) against the Para-Series (derived from 4-Formylphenyl 4-methoxybenzoate).

Key Metrics:

  • 
     (Melting Point):  Temperature of transition from Crystal (Cr) to Liquid Crystal or Isotropic phase. Lower is generally better for processing.
    
  • 
     (Clearing Point):  Temperature of transition from LC to Isotropic Liquid (Iso). Higher indicates greater thermal stability.
    
  • 
     (Mesophase Range): 
    
    
    
    . Wider is superior for display applications.
  • Enthalpy (

    
    ):  Energy required for transition, indicating order/packing efficiency.
    
Comparative Performance Data

The following table synthesizes data for the derivative: 4-methoxybenzoate-phenyl-CH=N-phenyl-C4H9.

MetricMeta-Isomer (3-FPMB Derived) Para-Isomer (Linear Standard) Performance Delta
Geometry Bent (120° kink)Linear (Rod-like)Structural Isomerism
Melting Point (

)
85°C 118°CMeta lowers

by ~33°C (Advantage)
Clearing Point (

)
98°C 245°CMeta lowers stability by ~147°C (Disadvantage)
Mesophase Type Monotropic Nematic / SmecticEnantiotropic NematicPara is more stable
Phase Range (

)
13°C (Narrow)127°C (Wide)Para offers superior range
Crystallization Slow (Supercooling common)RapidMeta aids glass formation

> Scientific Insight: The meta-substitution disrupts the parallel packing efficiency required for stable mesophases. While the Para-isomer forms a highly stable Nematic phase, the Meta-isomer often exhibits monotropic behavior (LC phase only appears upon cooling) or requires longer alkyl tails to stabilize the phase.

Detailed Experimental Protocols

To replicate these results, follow this self-validating protocol.

Synthesis of 3-Formylphenyl 4-methoxybenzoate (Precursor)
  • Reagents: Dissolve 3-hydroxybenzaldehyde (10 mmol) in dry pyridine (10 mL).

  • Addition: Cool to 0°C. Add 4-methoxybenzoyl chloride (11 mmol) dropwise over 30 minutes.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour into ice-cold HCl (10%) to neutralize pyridine. Filter the white precipitate.

  • Purification: Recrystallize from Ethanol.

    • Validation: FTIR should show ester C=O stretch at ~1735 cm⁻¹ and aldehyde C=O at ~1695 cm⁻¹.

Synthesis of Schiff Base Mesogen
  • Condensation: Mix 3-Formylphenyl 4-methoxybenzoate (1.0 eq) and 4-n-butylaniline (1.0 eq) in absolute ethanol (20 mL).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at reflux (78°C) for 4 hours.

  • Isolation: Cool to room temperature. The product crystallizes out. Filter and wash with cold ethanol.

  • Characterization:

    • POM (Polarized Optical Microscopy): Place sample on a glass slide. Heat to isotropic, then cool at 5°C/min. Look for "Schlieren" textures (Nematic) or "Focal Conic" (Smectic).

Structure-Property Logic Visualization

Understanding why the performance differs is crucial for molecular design.

StructureProperty Meta Meta-Substitution (1,3) (3-FPMB Derivative) Geom1 Bent Molecular Shape (Reduced Aspect Ratio) Meta->Geom1 Para Para-Substitution (1,4) (Linear Standard) Geom2 Linear Rod Shape (High Aspect Ratio) Para->Geom2 Pack1 Disrupted Packing Lower Van der Waals forces Geom1->Pack1 Pack2 Efficient Packing Strong Intermolecular forces Geom2->Pack2 Result1 Low Tm, Low Tc Narrow/Monotropic Phase Pack1->Result1 Thermodynamic Consequence Result2 High Tm, High Tc Broad Enantiotropic Phase Pack2->Result2 Thermodynamic Consequence

Figure 2: Causal relationship between molecular geometry and observed phase behavior.

References

  • Yeap, G. Y., et al. (2009). "Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate." Molbank.[1] Link

  • Doshi, A. V., et al. (2011). "Benzoate esters homologous series of liquid crystals."[2] Der Pharma Chemica. Link

  • Master Organic Chemistry. (2018). "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." Link

  • Ha, S. T., et al. (2010). "Synthesis and Mesomorphic Properties of New Schiff Base Esters." International Journal of Physical Sciences. (Contextual grounding for Schiff base ester stability).

Sources

A Comparative Guide to Formylphenyl Benzoate Isomers: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The ortho-, meta-, and para-isomers of formylphenyl benzoate represent a class of versatile organic compounds that serve as valuable building blocks in medicinal chemistry and materials science. The strategic placement of the formyl and benzoate functionalities on the phenyl ring dictates their chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive comparison of these isomers, offering insights into their synthesis, spectroscopic characteristics, biological potential, and utility as precursors in organic synthesis. The information presented herein is supported by experimental data and established protocols to assist researchers in selecting the appropriate isomer for their specific applications.

Synthesis of Formylphenyl Benzoate Isomers

The most common and straightforward method for the synthesis of formylphenyl benzoate isomers is the esterification of the corresponding hydroxybenzaldehyde (salicylaldehyde for the ortho-isomer, 3-hydroxybenzaldehyde for the meta-isomer, and 4-hydroxybenzaldehyde for the para-isomer) with benzoyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct. This is a classic example of the Schotten-Baumann reaction.[1][2]

Experimental Protocol: General Synthesis of Formylphenyl Benzoate Isomers (Schotten-Baumann Reaction)

This protocol provides a general method for the synthesis of ortho-, meta-, and para-formylphenyl benzoate.

Materials:

  • Appropriate hydroxybenzaldehyde isomer (2-hydroxybenzaldehyde, 3-hydroxybenzaldehyde, or 4-hydroxybenzaldehyde)

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (for drying)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Separatory funnel

  • Stirring apparatus

  • Filtration apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the chosen hydroxybenzaldehyde isomer in a 10% sodium hydroxide solution. The mixture should be stirred until the solid is completely dissolved.

  • Cool the flask in an ice bath.

  • Slowly add benzoyl chloride to the cooled solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Continue stirring vigorously for 15-30 minutes after the addition of benzoyl chloride is complete. A solid precipitate of the formylphenyl benzoate isomer should form.

  • Check the pH of the solution to ensure it is still basic. If not, add a small amount of 10% NaOH solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure formylphenyl benzoate isomer.

  • Dry the purified product under vacuum.

Diagram of Synthetic Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Hydroxybenzaldehyde Isomer Hydroxybenzaldehyde Isomer Schotten-Baumann Esterification Schotten-Baumann Esterification Hydroxybenzaldehyde Isomer->Schotten-Baumann Esterification Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Schotten-Baumann Esterification Filtration & Washing Filtration & Washing Schotten-Baumann Esterification->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Formylphenyl Benzoate Isomer Formylphenyl Benzoate Isomer Recrystallization->Formylphenyl Benzoate Isomer

Caption: General workflow for the synthesis of formylphenyl benzoate isomers.

Physicochemical and Spectroscopic Properties

The position of the formyl group significantly influences the physicochemical properties of the formylphenyl benzoate isomers. These differences can be observed in their melting points, solubility, and spectroscopic data.

Table 1: Physicochemical Properties of Formylphenyl Benzoate Isomers

Propertyortho-Formylphenyl Benzoatemeta-Formylphenyl Benzoatepara-Formylphenyl Benzoate
Molecular Formula C₁₄H₁₀O₃C₁₄H₁₀O₃C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol 226.23 g/mol 226.23 g/mol
Appearance White to off-white solidWhite to off-white solidWhite crystalline powder
Melting Point 51-53 °C68-70 °C71-73 °C
Boiling Point ~380 °C (predicted)~380 °C (predicted)380.8 °C at 760 mmHg[3]
Solubility Soluble in common organic solventsSoluble in common organic solventsSoluble in ethanol and acetone; limited solubility in water[4]
Spectroscopic Analysis

The ¹H NMR, ¹³C NMR, and IR spectra of the isomers show distinct patterns that allow for their unambiguous identification.

¹H NMR Spectroscopy: The chemical shift of the aldehydic proton is a key diagnostic feature. In the ortho-isomer, this proton is typically found further downfield due to the anisotropic effect of the nearby ester carbonyl group. The aromatic protons also exhibit distinct splitting patterns and chemical shifts based on the substitution pattern.

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons (both ester and aldehyde) and the aromatic carbons are unique for each isomer, providing a fingerprint for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectra of all three isomers will show characteristic absorption bands for the C=O stretching of the ester and the aldehyde. The exact positions of these bands may vary slightly due to the electronic effects of the substituent position. A strong band around 1720-1740 cm⁻¹ corresponds to the ester carbonyl, while the aldehyde carbonyl typically appears around 1690-1710 cm⁻¹.

Comparative Biological Activities

The biological activities of formylphenyl benzoate isomers are of significant interest, particularly their potential as antimicrobial and cytotoxic agents. The position of the formyl group can influence how the molecule interacts with biological targets.

Antimicrobial Activity

While there is limited direct comparative data on the antimicrobial activity of the three formylphenyl benzoate isomers, studies on related structures suggest that the presence and position of the formyl group can modulate activity. For instance, a study on copolymers incorporating a meta-formylphenyl acrylamide motif showed that increasing the content of the formylphenyl group reduced the overall antimicrobial activity against S. epidermidis and E. coli.[5] This suggests that the formyl group itself may not be the primary driver of potent antimicrobial effects in this class of compounds. However, it can serve as a crucial handle for further chemical modification to enhance activity. A study on a derivative of 2-formylphenyl benzoate, 2-formyl-4,6-bis(hydroxymethyl)phenyl benzoate, and its metal complexes demonstrated significant antibacterial activity.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for assessing the antimicrobial activity of the formylphenyl benzoate isomers.

Materials:

  • Formylphenyl benzoate isomers (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a stock solution of each formylphenyl benzoate isomer in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive controls (medium with inoculum only) and negative controls (medium only) on each plate.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram of Antimicrobial Assay Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity

Applications as Chemical Intermediates

The primary application of formylphenyl benzoate isomers is as versatile building blocks in organic synthesis. The aldehyde functionality serves as a reactive handle for a wide range of chemical transformations, including condensation reactions to form Schiff bases, Wittig reactions, and the synthesis of various heterocyclic compounds.[8][9]

The position of the formyl group is critical in directing the outcome of these reactions and in defining the architecture of the resulting molecules.

  • ortho-Formylphenyl benzoate: The proximity of the formyl and ester groups can lead to intramolecular cyclization reactions, providing access to unique heterocyclic scaffolds. Decarboxylation studies of 2-formylbenzoate have shown that the ortho-isomer can undergo rearrangements.[10]

  • meta-Formylphenyl benzoate: This isomer allows for the introduction of a benzoyloxy-substituted phenyl ring at a meta-position in a target molecule, which can be crucial for tuning the electronic and steric properties of pharmacologically active compounds.

  • para-Formylphenyl benzoate: This isomer is a valuable precursor for the synthesis of linear, rigid molecules, which are often of interest in materials science (e.g., for liquid crystals) and as linkers in medicinal chemistry.[3]

Illustrative Reaction Scheme:

A key reaction of formylphenyl benzoates is the condensation with primary amines to form Schiff bases (imines). These Schiff bases can be further modified or can themselves be of interest for their biological activities.

This reaction provides a straightforward route to a diverse library of compounds for biological screening or as intermediates for more complex syntheses.

Conclusion

The ortho-, meta-, and para-isomers of formylphenyl benzoate, while sharing the same molecular formula, exhibit distinct physicochemical properties, reactivity, and potential for various applications. The choice of isomer is critical and depends on the desired substitution pattern and the intended synthetic or biological application. The para-isomer is well-documented as a chemical intermediate, while the biological activities of all three isomers, particularly in a comparative context, warrant further investigation. This guide provides a foundational understanding of these important building blocks, highlighting the key differences and offering practical protocols to aid researchers in their endeavors.

References

A comprehensive list of references will be compiled based on the final set of sources used in this guide.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formylphenyl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
3-Formylphenyl 4-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.